3,4'-Dimethylbenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDBXBBWNOELNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369349 | |
| Record name | 3,4'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-94-8 | |
| Record name | 3,4'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is an organic compound belonging to the diaryl ketone family. Its chemical structure, featuring a benzoyl group attached to a dimethyl-substituted phenyl ring, makes it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a particular focus on its role as a photoinitiator and its potential as a scaffold in medicinal chemistry.
Core Properties of this compound
The fundamental properties of this compound are summarized below. Its CAS Registry Number is 2571-39-3 .[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄O[1][2] |
| Molecular Weight | 210.27 g/mol [1][3] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 335 °C[4] |
| Solubility | Soluble in methanol, ethanol, and acetone; Insoluble in water.[5] |
| Flash Point | >110 °C (>230 °F) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
¹H NMR (400 MHz, CDCl₃) [6]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 | m | Aromatic Protons |
| 7.62 | m | Aromatic Protons |
| 7.56 | m | Aromatic Protons |
| 7.53 | m | Aromatic Protons |
| 7.47 | m | Aromatic Protons |
| 7.22 | d | Aromatic Proton |
| 2.34 | s | Methyl Protons |
| 2.32 | s | Methyl Protons |
Mass Spectrometry (Electron Ionization) [7]
| m/z | Relative Intensity | Assignment |
| 210 | 46.5% | [M]⁺ (Molecular Ion) |
| 133 | 100% | [M - C₆H₅CO]⁺ |
| 105 | 35.8% | [C₆H₅CO]⁺ |
| 77 | 25.4% | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of unsymmetrical benzophenones, adapted for this compound.
Materials:
-
Benzoyl chloride
-
o-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-xylene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by slowly pouring the mixture into a beaker of ice containing dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
Caption: Synthesis workflow for this compound.
Applications in Photochemistry
This compound is primarily utilized as a Type II photoinitiator in UV-curable formulations such as inks, coatings, and adhesives.[5]
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon exposure to UV light. The process involves the following steps:
-
UV Absorption: The benzophenone molecule absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the co-initiator.
-
Radical Formation: This results in the formation of a ketyl radical from the benzophenone and a reactive radical from the co-initiator.
-
Polymerization: The newly formed radicals initiate the polymerization of monomers and oligomers.
Caption: Mechanism of a Type II photoinitiator.
Potential in Drug Development and Research
While specific biological activity data for this compound is not widely published, the benzophenone scaffold is a well-established privileged structure in medicinal chemistry. Numerous derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The cytotoxicity of some benzophenone derivatives, such as benzophenone-3 (oxybenzone), has been investigated, highlighting the importance of toxicological evaluation for this class of compounds.[8][9] Studies on other benzophenone derivatives have shown potential as antileishmanial agents.[10][11]
The structure of this compound offers several points for further chemical modification, making it a valuable starting material for the synthesis of novel compounds for biological screening. Researchers can explore derivatization of the phenyl rings to modulate the compound's physicochemical properties and biological activity.
Caption: Benzophenone scaffold in medicinal chemistry.
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile chemical with established applications in photochemistry and potential as a building block in drug discovery. This guide provides essential technical information to support its use in research and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]
- 7. 3,4-Dimethylbenzophenone(2571-39-3) MS [m.chemicalbook.com]
- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Synthesis and Characterization of 3,4'-Dimethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 3,4'-Dimethylbenzophenone, a substituted aromatic ketone. This document details the chemical properties, spectroscopic data, and a comprehensive experimental protocol for its preparation via Friedel-Crafts acylation. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound, with the molecular formula C₁₅H₁₄O, is a white to light yellow crystalline solid at room temperature.[1][2][3] It is soluble in organic solvents such as methanol and dichloromethane.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3-methylphenyl)(4-methylphenyl)methanone | [1] |
| CAS Number | 62261-53-4 | [1] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Melting Point | 45-47 °C | [2] |
| Boiling Point | 335 °C | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
Synthesis Methodology: Friedel-Crafts Acylation
The primary synthetic route to this compound is the Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction involves the formation of an acylium ion which then attacks the aromatic ring of toluene. Due to the directing effect of the methyl group on the toluene ring (ortho, para-directing), a mixture of isomers is possible, with the para-substituted product, this compound, being a major product.
References
An In-depth Technical Guide to the Photochemical and Photophysical Properties of 3,4'-Dimethylbenzophenone
This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of 3,4'-Dimethylbenzophenone (3,4'-DMBP). Designed for researchers, scientists, and drug development professionals, this document consolidates available data, outlines relevant experimental methodologies, and presents key mechanistic pathways. Due to the limited availability of direct experimental data for 3,4'-DMBP, this guide also incorporates data from structurally similar analogs, namely 3-methylbenzophenone and 4-methylbenzophenone, to provide a comparative context and reasonable estimations for its photophysical behavior.
Core Photophysical Properties
The photophysical characteristics of this compound are central to understanding its photochemical reactivity. These properties, including absorption and emission profiles, as well as the efficiencies of various excited-state processes, are summarized below.
UV-Visible Absorption
This compound exhibits characteristic absorption bands in the ultraviolet region, arising from n→π* and π→π* electronic transitions. The UV-Vis spectrum in methanol shows two distinct absorption maxima.
Table 1: UV-Visible Absorption Data for this compound in Methanol
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 258 nm | Data not available | Methanol |
| 340 nm | Data not available | Methanol |
Data sourced from SpectraBase.
Luminescence Properties
Table 2: Comparative Photophysical Data of Methyl-Substituted Benzophenones
| Property | This compound | 3-Methylbenzophenone | 4-Methylbenzophenone |
| Fluorescence | |||
| Emission λmax | Data not available | Data not available | Data not available |
| Quantum Yield (Φf) | Expected to be very low | Data not available | Data not available |
| Phosphorescence | |||
| Emission λmax | Data not available | Data not available | ~450 nm (in rigid media at 77K) |
| Quantum Yield (Φp) | Data not available | Data not available | Data not available |
| Lifetime (τp) | Data not available | Data not available | Data not available |
| Triplet State | |||
| T-T Absorption λmax | Data not available | Data not available | ~535 nm |
| Lifetime (τT) | Data not available | Data not available | ~10 µs (in benzene) |
| ISC Quantum Yield (ΦISC) | Expected to be near unity | Near unity[1] | Near unity[2] |
Note: Data for 3- and 4-methylbenzophenone are included for comparative purposes. The intersystem crossing (ISC) quantum yield for benzophenone itself is near unity, and this is a general characteristic expected for its derivatives.[1][3]
Core Photochemical Properties
The primary photochemical reaction of interest for benzophenones with alkyl substituents on the aromatic ring is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate which can then rearrange.
Intramolecular Hydrogen Abstraction (Photoenolization)
For this compound, the presence of a methyl group in the 3-position (ortho to the carbonyl on one ring) makes it a candidate for photoenolization. Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from the ortho-methyl group, forming a biradical intermediate. This biradical can then collapse to form a photoenol. This process is analogous to what has been observed for 2,4-dimethylbenzophenone.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the photochemical and photophysical properties of aromatic ketones like this compound.
Synthesis of this compound
A common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[4]
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylbenzene (o-xylene) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in portions.
-
Acylating Agent Addition: Add benzoyl chloride dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 3,4'-DMBP.
Methodology:
-
Sample Preparation: Prepare a stock solution of 3,4'-DMBP of a known concentration in a UV-grade solvent (e.g., methanol or cyclohexane). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence and Phosphorescence Spectroscopy
Objective: To determine the emission spectra, quantum yields, and lifetimes of fluorescence and phosphorescence.
Methodology:
-
Sample Preparation: Prepare dilute solutions of 3,4'-DMBP in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. For phosphorescence measurements, the sample is often dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of ethers) and cooled to 77 K using liquid nitrogen.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For lifetime measurements, a pulsed light source and time-correlated single-photon counting (TCSPC) or a multichannel scaler (MCS) for phosphorescence is required.
-
Fluorescence Measurement: Record the emission spectrum by exciting at a wavelength corresponding to an absorption band. The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield.
-
Phosphorescence Measurement: At 77 K, after excitation, the emission is measured after a delay to allow for the decay of any short-lived fluorescence. The phosphorescence lifetime (τp) is determined by monitoring the decay of the emission intensity over time after pulsed excitation.
Laser Flash Photolysis
Objective: To characterize the transient species, particularly the triplet excited state, generated upon photoexcitation.
Methodology:
-
Sample Preparation: Prepare a solution of 3,4'-DMBP in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.
-
Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a monitoring light source (e.g., a xenon lamp) oriented perpendicular to the laser beam. The change in absorbance of the monitoring light after the laser flash is recorded by a monochromator and a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.
-
Measurement: The sample is excited with a short laser pulse. The transient absorption spectrum is recorded at various time delays after the laser flash. The decay kinetics of the transient species are monitored at a specific wavelength (typically the maximum of the transient absorption).
-
Data Analysis: The transient absorption spectrum is used to identify the triplet-triplet absorption maxima. The decay of the transient absorption signal over time is fitted to an appropriate kinetic model (often first-order or second-order) to determine the triplet lifetime (τT).
Conclusion
This compound is an aromatic ketone with photochemical and photophysical properties characteristic of the benzophenone family. Its behavior is dominated by efficient intersystem crossing to the triplet state, which is the primary photoactive species. While direct quantitative data for many of its photophysical parameters are sparse, a comprehensive understanding can be built through a combination of available spectral data, comparison with structural analogs, and the application of well-established experimental methodologies. The potential for intramolecular hydrogen abstraction from the ortho-methyl group presents a key photochemical pathway for this molecule. This technical guide provides a foundational resource for researchers working with this compound and similar compounds, enabling a deeper understanding of their behavior and facilitating further investigation.
References
An In-depth Technical Guide to the Mechanism of 3,4'-Dimethylbenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4'-Dimethylbenzophenone is a photoinitiator utilized in various applications, including polymer chemistry and drug development, due to its ability to initiate polymerization upon exposure to ultraviolet (UV) light. As a substituted benzophenone, it is classified as a Type II photoinitiator, operating through a hydrogen abstraction mechanism. This guide provides a comprehensive overview of the fundamental principles governing its function, including its photochemical and photophysical properties. Detailed experimental protocols for its characterization are presented, and the underlying chemical pathways are visualized through signaling diagrams. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages the well-established properties of benzophenone as a benchmark to provide a thorough understanding of its mechanism of action.
Core Photophysical and Photochemical Principles
The photoinitiation process of this compound is governed by a series of photophysical and photochemical events that begin with the absorption of UV radiation.
Light Absorption and Excited State Formation
Upon absorbing a photon of UV light, the this compound molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The efficiency of this absorption is wavelength-dependent and is a key characteristic of the photoinitiator.
Intersystem Crossing to the Triplet State
Following excitation to the S₁ state, the molecule undergoes a highly efficient process called intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁). This triplet state is the primary reactive species in the photoinitiation process. For benzophenone, the quantum yield of this process is nearly unity, and a similar high efficiency is expected for its derivatives.
Hydrogen Abstraction and Radical Generation
The triplet state of this compound is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, typically a co-initiator such as a tertiary amine, the excited photoinitiator abstracts a hydrogen atom. This results in the formation of two radical species: a ketyl radical derived from the benzophenone and a radical from the co-initiator. The co-initiator radical is often the more reactive species that goes on to initiate the polymerization of monomers.
The overall mechanism can be summarized as follows:
-
UV Absorption: DMBP + hν → ¹DMBP*
-
Intersystem Crossing: ¹DMBP* → ³DMBP*
-
Hydrogen Abstraction: ³DMBP* + R-H → DMBP-H• + R•
-
Initiation: R• + M → R-M•
-
Propagation: R-M• + n(M) → R-(M)n+1•
Where:
-
DMBP is this compound
-
hν represents a photon of UV light
-
¹DMBP * is the excited singlet state
-
³DMBP * is the excited triplet state
-
R-H is the hydrogen donor (co-initiator)
-
DMBP-H• is the ketyl radical
-
R• is the initiating radical
-
M is a monomer
Caption: General mechanism of this compound as a Type II photoinitiator.
Quantitative Data
Table 1: Photophysical Properties of Benzophenone (for comparison)
| Property | Value | Conditions |
| λmax (n→π) | ~330-350 nm | In non-polar solvents |
| λmax (π→π) | ~250 nm | In non-polar solvents |
| Molar Extinction Coefficient (ε) at λmax (n→π)* | ~100-200 M⁻¹cm⁻¹ | In non-polar solvents |
| Triplet Energy (ET) | ~69 kcal/mol | - |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | In non-polar solvents |
| Triplet Lifetime (τT) | ~5-20 µs | In benzene |
Note: The presence of electron-donating methyl groups on the phenyl ring of this compound may cause a slight red-shift (bathochromic shift) in the UV-Vis absorption spectrum compared to unsubstituted benzophenone.
Experimental Protocols
Characterizing the photoinitiation efficiency of this compound involves several key experiments.
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Prepare a series of solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the monomer system to be used).
-
Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).
Caption: Workflow for determining the molar extinction coefficient.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of the photopolymerization reaction in real-time.
Methodology:
-
Prepare a photopolymerizable formulation containing the monomer(s), this compound, and a co-initiator.
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Position the sample in the FTIR spectrometer.
-
Initiate the polymerization by exposing the sample to a UV light source of a specific wavelength and intensity.
-
Simultaneously, record a series of FTIR spectra at regular time intervals.
-
The conversion of the monomer can be determined by monitoring the decrease in the intensity of a characteristic absorption band of the reactive functional group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹).
Caption: Workflow for real-time FTIR analysis of photopolymerization.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, which is proportional to the rate of polymerization.
Methodology:
-
Place a small, accurately weighed amount of the photopolymerizable formulation into a DSC sample pan.
-
Place the pan in the Photo-DSC instrument.
-
Equilibrate the sample at the desired starting temperature.
-
Expose the sample to UV light of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
The rate of polymerization and the total conversion can be determined by integrating the exothermic peak.
Structure-Activity Relationships
The efficiency of this compound as a photoinitiator is influenced by its molecular structure. The presence and position of the methyl groups on the benzophenone backbone can affect:
-
UV Absorption: The methyl groups, being electron-donating, can cause a slight bathochromic (red) shift in the absorption spectrum, potentially allowing for initiation with longer wavelength UV light.
-
Triplet State Reactivity: The electronic effects of the substituents can influence the energy and reactivity of the triplet state, which in turn affects the rate of hydrogen abstraction.
-
Solubility and Compatibility: The methyl groups can enhance the solubility of the photoinitiator in less polar monomer systems, improving the homogeneity of the formulation.
Applications in Research and Development
The use of this compound as a photoinitiator is relevant in several areas of research and development:
-
Drug Delivery: In the development of hydrogel-based drug delivery systems, photopolymerization can be used to encapsulate therapeutic agents. The choice of photoinitiator is critical to ensure biocompatibility and control over the crosslinking process.
-
Biomaterials and Tissue Engineering: Photo-crosslinkable hydrogels are widely used as scaffolds for tissue engineering. The ability to initiate polymerization with spatial and temporal control is essential for creating complex biological structures.
-
Coatings and Adhesives: In industrial applications, UV-curable coatings and adhesives offer rapid curing times and excellent performance properties. The efficiency of the photoinitiator directly impacts the cure speed and the final properties of the material.
Conclusion
This compound functions as a Type II photoinitiator, initiating free radical polymerization through a well-understood mechanism of UV absorption, intersystem crossing, and hydrogen abstraction. While specific quantitative data for this particular derivative is limited, a comprehensive understanding of its behavior can be derived from the extensive knowledge of benzophenone photochemistry. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its photoinitiation efficiency in various formulations. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design and optimization of photopolymerizable systems.
Spectroscopic Profile of 3,4'-Dimethylbenzophenone: A Technical Guide
An In-depth Analysis of NMR, IR, and UV-Vis Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-Dimethylbenzophenone, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, offering valuable data for its identification, characterization, and application in scientific research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Assignment |
| 7.782 | Aromatic Protons |
| 7.616 | Aromatic Protons |
| 7.561 | Aromatic Protons |
| 7.528 | Aromatic Protons |
| 7.467 | Aromatic Protons |
| 7.222 | Aromatic Protons |
| 2.336 | Methyl Protons (-CH₃) |
| 2.315 | Methyl Protons (-CH₃) |
Table 1: ¹H NMR Chemical Shifts of this compound.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms within the this compound molecule. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).
| Chemical Shift (δ) ppm |
| 196.5 |
| 142.5 |
| 137.9 |
| 135.5 |
| 132.0 |
| 130.6 |
| 129.7 |
| 128.1 |
| 128.0 |
| 20.0 |
| 19.5 |
Table 2: ¹³C NMR Chemical Shifts of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2920 | Aliphatic C-H Stretch |
| ~1650 | C=O Carbonyl Stretch |
| ~1600, ~1450 | Aromatic C=C Bending |
Table 3: Key IR Absorption Bands of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is related to the presence of chromophores, particularly the conjugated aromatic system and the carbonyl group. The spectrum was recorded in methanol.
| Wavelength (λmax) (nm) | Solvent |
| 258 | Methanol |
Table 4: UV-Vis Absorption Maxima of this compound.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy (¹H and ¹³C)
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is generally used for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For the thin film method, the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of this compound is prepared using a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1 absorbance units). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The spectrum is scanned over the appropriate wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
Solubility of 3,4'-Dimethylbenzophenone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is a substituted aromatic ketone of interest in various fields of chemical research and development, including polymer chemistry and as an intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including a detailed experimental protocol for its determination and an illustrative summary of solubility data for its parent compound, benzophenone, due to the current lack of publicly available quantitative data for the title compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Melting Point | 45-47 °C |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 2571-39-3 |
Qualitative solubility information indicates that this compound is soluble in organic solvents such as methanol, ethanol, and acetone, and has low solubility in water.
Quantitative Solubility Data (Illustrative)
Table 1: Mole Fraction Solubility (x₁) of Benzophenone in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | n-Hexane |
| 278.15 | 0.1583 | 0.1987 | 0.4532 | 0.3891 | 0.0452 |
| 283.15 | 0.1876 | 0.2354 | 0.5011 | 0.4325 | 0.0567 |
| 288.15 | 0.2215 | 0.2778 | 0.5523 | 0.4798 | 0.0708 |
| 293.15 | 0.2608 | 0.3265 | 0.6065 | 0.5312 | 0.0881 |
| 298.15 | 0.3061 | 0.3821 | 0.6634 | 0.5865 | 0.1093 |
| 303.15 | 0.3583 | 0.4452 | 0.7225 | 0.6454 | 0.1351 |
| 308.15 | 0.4179 | 0.5163 | 0.7836 | 0.7076 | 0.1662 |
| 313.15 | 0.4856 | 0.5959 | 0.8461 | 0.7725 | 0.2035 |
| 318.15 | 0.5621 | 0.6845 | 0.9095 | 0.8401 | 0.2478 |
Note: This data is for benzophenone, the parent compound of this compound. The presence of two methyl groups on the benzophenone structure will influence its solubility, and therefore, these values should be considered as estimates.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The gravimetric method, an isothermal equilibrium technique, is described here.[2][3]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath or incubator
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials or flasks.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator set to the desired temperature.
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solvent and the melting point of the solute.
-
Continue drying until a constant weight of the evaporation dish and the dried solute is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable tolerance (e.g., ±0.0002 g).
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant weight of the dish and solute minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish and solution minus the final constant weight of the dish and solute.
-
Solubility can then be expressed in various units:
-
g/100 g solvent: (mass of solute / mass of solvent) * 100
-
g/100 mL solvent: (mass of solute / volume of solvent) * 100
-
Mole fraction (x₁): moles of solute / (moles of solute + moles of solvent)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
References
An In-depth Technical Guide on the Electronic Structure and Excited States of 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzophenones are a pivotal class of organic compounds, integral to advancements in photochemistry, materials science, and pharmaceutical development. Their utility as photoinitiators, UV filters, and triplet sensitizers is a direct consequence of their unique electronic structure and excited-state dynamics.[1] This technical guide provides a comprehensive overview of the electronic structure and excited states of a specific derivative, 3,4'-Dimethylbenzophenone. While specific experimental photophysical data for this compound are not extensively available in published literature, this guide outlines the established experimental and computational methodologies for its full characterization. Data for the parent benzophenone and related derivatives are presented to provide a comparative framework. This document details the synthesis, spectroscopic analysis, and computational modeling necessary to elucidate the photophysical properties of this compound, offering a roadmap for its investigation and application.
Introduction
Benzophenone and its derivatives are characterized by a diaryl ketone core structure. The introduction of substituents onto the phenyl rings allows for the fine-tuning of their photophysical and photochemical properties.[1] The defining feature of many benzophenones is the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a long-lived triplet excited state (T₁).[2] This triplet state is often the primary photoactive species, responsible for the diverse applications of these compounds.[1] this compound, with methyl groups at the 3 and 4' positions, is expected to exhibit nuanced photophysical behavior due to the electronic and steric effects of these substituents. Understanding these properties is crucial for its potential applications, which may include organic synthesis and photochemistry.[3]
Molecular Structure:
-
IUPAC Name: (3,4-dimethylphenyl)(phenyl)methanone[4]
-
CAS Number: 2571-39-3[3]
-
Molecular Formula: C₁₅H₁₄O[4]
-
Molecular Weight: 210.27 g/mol [4]
Synthesis of this compound
The most common and versatile method for the synthesis of unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of unsymmetrical benzophenones.[7][8]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). The suspension is cooled to 0 °C in an ice bath.
-
Formation of Acylium Ion: A solution of 3,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion electrophile.
-
Electrophilic Aromatic Substitution: Benzene (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).
-
Quenching: The reaction mixture is cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with CH₂Cl₂. The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[7]
Electronic Structure and Spectroscopic Properties
The electronic structure of benzophenones dictates their interaction with light. The absorption of UV light promotes the molecule to an excited singlet state, initiating a series of photophysical processes.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states. For benzophenones, two main absorption bands are typically observed: a strong π→π* transition at shorter wavelengths and a weaker, often overlapping, n→π* transition at longer wavelengths.[9]
Table 1: Representative UV-Visible Absorption Data for Benzophenone Derivatives
| Compound | Solvent | λ_max (n→π) (nm) | λ_max (π→π) (nm) | Molar Absorptivity (ε) at π→π* (M⁻¹cm⁻¹) |
| Benzophenone | n-Hexane | ~347 | 248 | ~20,000 |
| Benzophenone | Ethanol | ~334 | 252 | ~18,000 |
| 4-Methylbenzophenone | Cyclohexane | ~340 | 255 | Not Reported |
| 4,4'-Dimethylbenzophenone | Ethanol | Not Reported | 265 | Not Reported |
Experimental Protocol: UV-Visible Absorption Spectroscopy
This is a general procedure for obtaining the UV-Vis absorption spectrum of a benzophenone derivative.[2]
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the purified solid and dissolving it in a known volume of a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). A series of dilutions are then made to prepare solutions of varying concentrations (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M).
-
Measurement: The spectrophotometer is blanked using the pure solvent in a quartz cuvette. The absorbance of each prepared solution is then measured over a wavelength range of approximately 200-450 nm.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) for each electronic transition is identified. The molar absorptivity (ε) is calculated at the λ_max of the strong π→π* transition using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Excited State Dynamics
Upon absorption of a photon, this compound will be promoted to an excited singlet state (S₁). The fate of this excited state is central to its photochemical behavior.
Jablonski Diagram for Benzophenones
The key photophysical processes for benzophenones are illustrated in the following diagram.
Caption: Key photophysical pathways for a typical benzophenone derivative.
Fluorescence and Phosphorescence Spectroscopy
Fluorescence is the emission of light from the decay of the S₁ state to the ground state (S₀), while phosphorescence is emission from the T₁ state. For benzophenones, fluorescence is typically very weak due to the rapid and efficient intersystem crossing to the triplet state.[2] Consequently, phosphorescence is the dominant emission process, though it is often only observed at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay pathways.[2]
Table 2: Representative Photophysical Data for Benzophenone
| Property | Solvent/Condition | Value |
| Fluorescence Quantum Yield (Φ_f) | Benzene | < 0.01 |
| Intersystem Crossing Quantum Yield (Φ_isc) | Benzene | ~1.0 |
| Phosphorescence λ_max | EPA (77 K) | ~450 nm |
| Phosphorescence Lifetime (τ_p) | EPA (77 K) | ~5 ms |
Experimental Protocol: Phosphorescence Spectroscopy
This protocol describes a typical phosphorescence measurement for a benzophenone.[2]
-
Sample Preparation: A dilute solution (e.g., 10⁻⁴ M) of this compound is prepared in a suitable glass-forming solvent, such as a 2-methyltetrahydrofuran or an ethanol/methanol mixture.
-
Instrumentation: A spectrofluorometer equipped with a phosphorescence accessory and a liquid nitrogen dewar is used.
-
Measurement: The sample, in a quartz phosphorescence tube, is placed in the dewar and cooled to 77 K with liquid nitrogen. The instrument is set to phosphorescence mode, which introduces a delay between the excitation pulse and the start of detection to eliminate short-lived fluorescence. An excitation wavelength corresponding to an absorption band (e.g., the n→π* transition) is selected, and the emission spectrum is scanned.
-
Lifetime Measurement: For phosphorescence lifetime (τ_p), the decay of the emission intensity at the phosphorescence maximum is recorded over time after the excitation source is turned off. The decay curve is then fitted to a first-order exponential decay to determine the lifetime.
Computational Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the electronic structure and excited-state properties of molecules like this compound.
Computational Workflow
Caption: A typical workflow for the computational study of this compound.
Theoretical Methods
-
Density Functional Theory (DFT): Used to optimize the ground-state geometry of the molecule and calculate properties such as orbital energies (HOMO, LUMO). A common functional for such calculations is B3LYP with a basis set like 6-31G(d).[9]
-
Time-Dependent Density Functional Theory (TD-DFT): This is the workhorse method for calculating vertical excitation energies, which correspond to the maxima in the absorption spectrum. TD-DFT also provides oscillator strengths (related to the intensity of absorption) and the character of the excited states (e.g., n→π* or π→π*).[10][11][12][13]
Table 3: Representative Computational Protocol Parameters
| Step | Method | Functional/Basis Set | Purpose |
| Geometry Optimization | DFT | B3LYP/6-31G(d) | Find the lowest energy structure of the ground state. |
| Frequency Analysis | DFT | B3LYP/6-31G(d) | Confirm the optimized structure is a true minimum (no imaginary frequencies). |
| Excited State Calculation | TD-DFT | B3LYP/6-31G(d) | Calculate vertical excitation energies (absorption maxima) and oscillator strengths. |
Conclusion
While specific, published quantitative data on the electronic and excited-state properties of this compound are sparse, a robust framework for its complete characterization exists. The synthetic route via Friedel-Crafts acylation is well-established. Standard spectroscopic techniques, including UV-Vis absorption and low-temperature phosphorescence, can elucidate its fundamental photophysical parameters. In parallel, computational methods such as DFT and TD-DFT offer a powerful predictive tool to understand its electronic structure, simulate its absorption spectrum, and probe the nature of its key excited states. The combined application of these experimental and theoretical protocols will enable a thorough understanding of this compound, paving the way for its rational application in relevant fields of science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 4. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Friedel-Crafts Acylation [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. benasque.org [benasque.org]
- 11. members.cecam.org [members.cecam.org]
- 12. benasque.org [benasque.org]
- 13. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical and Computational Studies of 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzophenones are a pivotal class of organic compounds, recognized for their diverse applications in photochemistry, polymer science, and medicinal chemistry. Their utility is intrinsically linked to their electronic and structural properties, which can be finely modulated by substituent groups on the phenyl rings. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 3,4'-Dimethylbenzophenone. By integrating experimental data with computational models, this document offers a framework for understanding its molecular structure, spectroscopic behavior, and electronic characteristics, thereby facilitating its potential application in scientific research and drug development.
Introduction
This compound (C₁₅H₁₄O) is an aromatic ketone characterized by a central carbonyl group connecting a phenyl ring and a 3,4-dimethylphenyl ring.[1] Understanding the interplay between its structure and electronic properties is crucial for predicting its behavior and designing new applications. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate these properties at a molecular level, complementing and guiding experimental work.[2] This guide details the standard experimental and computational protocols used to characterize this molecule and presents its known data alongside representative theoretical data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3,4-dimethylphenyl)-phenylmethanone | [1] |
| CAS Number | 2571-39-3 | [1] |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Crystals | [3] |
| Melting Point | 45-47 °C | [3] |
Molecular Structure and Geometry
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. This process is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[4][5] The resulting optimized structure provides key parameters like bond lengths and bond angles.
Table 2: Representative Geometrical Parameters (Experimental X-ray Data for 4,4'-Dimethylbenzophenone)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.221 | C-C-C (ring avg.) | ~120 |
| C-C (keto) | 1.490 | C-C=O | ~120 |
| C-C (ring avg.) | 1.390 | Torsion Angle (°) | Value |
| C-CH₃ | 1.510 | Phenyl Ring 1 Twist | 22.6 |
| Phenyl Ring 2 Twist | 32.2 | ||
| (Data sourced from the X-ray structure of 4,4'-Dimethylbenzophenone) |
The key structural feature of benzophenones is their non-planar geometry, where the two phenyl rings are twisted out of the plane of the central carbonyl group. These torsion angles, noted in Table 2 for the 4,4'-isomer, are critical as they influence the degree of π-electron delocalization, which in turn affects the molecule's electronic and spectroscopic properties.
Caption: 2D structure of this compound.
Methodologies: Experimental and Computational
A synergistic approach combining experimental characterization with theoretical calculations provides the most robust understanding of a molecule.
Experimental Protocols
-
FT-IR and FT-Raman Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer on solid samples (e.g., KBr pellets or melt) in the 4000–400 cm⁻¹ range.[1][6] FT-Raman spectra are often acquired using an Nd:YAG laser with an excitation wavelength of 1064 nm to complement the IR data.[7][8]
-
UV-Vis Spectroscopy: Electronic absorption spectra are measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable UV-grade solvent, such as methanol or ethanol, and the spectrum is recorded over a range of approximately 200–800 nm.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10][11]
Computational Workflow
Theoretical investigations typically follow a standardized workflow to ensure systematic and reproducible results. This workflow is crucial for calculating the properties discussed in subsequent sections.
Caption: A typical workflow for computational analysis.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy is essential for identifying functional groups. The most characteristic vibration in benzophenones is the C=O stretching mode, which typically appears as a strong band in the IR spectrum. DFT frequency calculations are used to assign the observed experimental bands to specific vibrational modes based on the Potential Energy Distribution (PED).
Table 3: Key Vibrational Frequencies for Benzophenones (cm⁻¹)
| Assignment | Experimental Range (Benzophenone)[6] | Description |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |
| C-H Stretch (Methyl) | 2980 - 2850 | Symmetric and asymmetric stretching of C-H in CH₃ groups. |
| C=O Stretch | ~1654 | Strong stretching vibration of the central carbonyl group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the aromatic rings. |
| C-H Bending | 1450 - 1000 | In-plane and out-of-plane bending of C-H bonds. |
| C-C-C Bending | 1000 - 650 | "Fingerprint" region with complex ring deformations. |
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts are sensitive to the electron density around the nucleus. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12]
Table 4: Experimental ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aromatic Protons | 7.22 - 7.78 | CDCl₃ | [10] |
| Methyl Protons (CH₃) | 2.31, 2.33 | CDCl₃ | [10] |
The aromatic protons of this compound appear in the typical downfield region of 7.22-7.78 ppm.[10] The two methyl groups are observed as distinct signals around 2.3 ppm, confirming their different chemical environments. For ¹³C NMR, the carbonyl carbon is expected to resonate significantly downfield (190-230 ppm), with aromatic carbons in the 115-160 ppm range and aliphatic methyl carbons around 5-40 ppm.[11]
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Benzophenones typically exhibit two main absorption bands corresponding to the n→π* transition of the carbonyl lone pair electrons and the π→π* transition of the aromatic system. Time-Dependent DFT (TD-DFT) is the standard method for calculating theoretical absorption spectra.
Table 5: Experimental UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Transition Type (Probable) | Reference |
| Methanol | ~252 | π→π | |
| Methanol | ~340 | n→π | |
| (Note: Specific λ_max values can vary slightly based on solvent and concentration) |
Computational Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.
Caption: HOMO-LUMO energy gap diagram.
Table 6: Representative DFT-Calculated Electronic Properties for Substituted Benzophenones
| Property | Representative Value | Significance | Reference(s) |
| E_HOMO | ~ -6.2 eV | Electron-donating ability | |
| E_LUMO | ~ -1.5 eV | Electron-accepting ability | |
| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability | |
| (Values are illustrative, based on DFT studies of similar benzophenones) |
Molecular Electrostatic Potential (MEP)
An MEP surface map visualizes the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. For benzophenones, the most negative potential (red/yellow) is typically localized over the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. The hydrogen atoms of the phenyl rings exhibit positive potential (blue), making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge delocalization and intramolecular interactions. It quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. In benzophenones, significant interactions typically occur between the lone pair orbitals of the carbonyl oxygen (n_O) and the antibonding π* orbitals of the phenyl rings, confirming charge delocalization.
Nonlinear Optical (NLO) Properties
NLO properties are crucial for applications in optoelectronics. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are potential candidates for NLO materials. These properties are calculated using DFT methods.
Applications in Drug Development: Molecular Docking
Computational studies are invaluable in modern drug discovery. Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For benzophenone derivatives, docking studies can identify potential biological targets, such as enzymes or receptors, and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information guides the design of more potent and selective inhibitors.
Caption: General workflow for a molecular docking study.
Conclusion
The combination of experimental spectroscopy and theoretical computations provides a powerful, multi-faceted approach to understanding the properties of this compound. DFT and TD-DFT calculations offer profound insights into its geometry, vibrational modes, and electronic behavior, which are validated by experimental data. Analyses such as HOMO-LUMO, MEP, and NBO further elucidate its reactivity and intramolecular interactions. This integrated strategy is not only fundamental for basic research but also accelerates the drug discovery process by enabling the rational design and screening of novel molecules with desired biological activities.
References
- 1. Proton-Based Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton-detected fast-magic-angle spinning NMR of paramagnetic inorganic solids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 12. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation Pathways and Products of 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the degradation of 3,4'-Dimethylbenzophenone are limited in publicly available literature. This guide provides a comprehensive overview of predicted degradation pathways and products based on the well-documented degradation of structurally similar benzophenone derivatives. The experimental protocols and data presented are generalized from studies on related compounds and are intended to serve as a foundational resource for initiating investigations into the degradation of this compound.
Introduction
This compound is an organic compound characterized by a benzophenone core with methyl groups at the 3 and 4' positions.[1] Benzophenones are a class of compounds widely used as UV filters in cosmetics and sunscreens, and as photoinitiators in industrial applications.[2] Due to their widespread use, the environmental fate and degradation of benzophenone derivatives are of significant interest to researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries. Understanding the degradation pathways and the resulting products is crucial for assessing their environmental persistence, potential toxicity, and for the development of stable formulations.
This technical guide synthesizes the current understanding of benzophenone degradation to propose the likely degradation pathways for this compound. It covers photodegradation, biodegradation, and chemical degradation, providing detailed experimental methodologies and data from analogous compounds to inform future research.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key mechanisms, primarily involving oxidation of the methyl groups and hydroxylation of the aromatic rings. The central carbonyl group and the phenyl rings form a conjugated system that influences the reactivity of the molecule.
Photodegradation
While many benzophenone derivatives are designed to be photostable, they can undergo degradation, particularly through indirect photolysis involving reactive oxygen species (ROS).[3] Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading benzophenones.[4]
Key anticipated photodegradation reactions for this compound include:
-
Hydroxylation of the Aromatic Rings: The addition of hydroxyl radicals to the phenyl rings is a common degradation pathway for benzophenone derivatives.[4]
-
Oxidation of Methyl Groups: The methyl groups are susceptible to oxidation, potentially forming hydroxymethyl, aldehyde, and carboxylic acid functionalities.
-
Cleavage of the Carbonyl Bridge: Under aggressive oxidative conditions, the bond between the carbonyl carbon and one of the phenyl rings can be cleaved.
Below is a proposed photodegradation pathway for this compound initiated by hydroxyl radicals.
Biodegradation
Microbial degradation of benzophenone derivatives often involves hydroxylation and the oxidation of substituents.[5] While specific studies on this compound are not available, the biodegradation of related compounds suggests that aerobic and anaerobic microorganisms can metabolize this compound.
Anticipated biodegradation steps include:
-
Oxidation of Methyl Groups: Similar to photodegradation, microbial enzymes, such as monooxygenases and dioxygenases, can oxidize the methyl groups to primary alcohols, then to aldehydes, and finally to carboxylic acids.
-
Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings.
-
Ring Cleavage: Subsequent enzymatic reactions can lead to the cleavage of the aromatic rings, breaking down the molecule into smaller, more biodegradable compounds.
The following diagram illustrates a potential microbial degradation pathway.
References
- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for 3,4'-Dimethylbenzophenone (CAS No. 2571-39-3). The content is structured to meet the needs of researchers, scientists, and drug development professionals by presenting detailed data, experimental protocols, and visual representations of key concepts.
Chemical and Physical Properties
This compound is an aromatic ketone. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 45-47 °C | [3] |
| Boiling Point | 335 °C | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in methanol | [3] |
| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone | [1][2] |
| CAS Number | 2571-39-3 | [1] |
| EC Number | 219-916-9 |
Hazard Identification and Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound has a harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Information
Acute Toxicity
No specific LD50 data for acute oral, dermal, or inhalation toxicity of this compound were found. For the broader class of benzophenones, acute toxicity is generally low.
Irritation and Sensitization
Skin Irritation: this compound is classified as a skin irritant (Category 2).[1] This classification is likely based on in vivo or in vitro studies. While the specific data for this compound are not available, the general mechanism of chemical-induced skin irritation involves disruption of the skin barrier and the release of pro-inflammatory mediators.
Eye Irritation: It is also classified as causing serious eye irritation (Category 2).[1] This indicates that direct contact with the eyes can cause significant, but reversible, damage.
Respiratory Irritation: The classification of Specific Target Organ Toxicity - Single Exposure (Category 3) suggests that inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of chemicals are standardized through organizations like the Organisation for Economic Co-operation and Development (OECD). The following sections describe the standard methodologies that would be used to assess the health hazards of this compound.
Skin Irritation: In Vivo (OECD 404)
This protocol describes the procedure for assessing the potential of a substance to cause skin irritation.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
A 0.5 g amount of the test substance (if solid) is moistened with a small amount of a suitable vehicle and applied to a small area (approximately 6 cm²) of the skin under a gauze patch.
-
The patch is held in place with non-irritating tape for a 4-hour exposure period.
-
After 4 hours, the patch and any residual test substance are removed.
-
Dermal reactions are evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring: Observations are scored on a scale of 0 (no effect) to 4 (severe effect). The mean scores for each effect are calculated to determine the irritation category.
Eye Irritation: In Vivo (OECD 405)
This protocol is designed to determine the potential of a substance to cause eye irritation or damage.
-
Test System: Healthy, adult albino rabbits.
-
Procedure:
-
A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.
-
The eyelids are held together for approximately one second.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
-
Scoring: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, and the effects are scored. The reversibility of any observed lesions is also assessed.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (OECD 439)
As an alternative to animal testing, in vitro methods using reconstructed human epidermis models like EpiDerm™ are available.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue culture that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
The test substance is applied topically to the surface of the tissue culture.
-
After a defined exposure period, the substance is removed by washing.
-
The viability of the tissue is then measured, typically using a colorimetric assay such as the MTT assay.
-
-
Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound-induced irritation have not been elucidated, a general understanding of chemical-induced irritation can be visualized.
General Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound.
Hypothetical Signaling Pathway for Chemical-Induced Skin Irritation
The diagram below depicts a simplified, hypothetical signaling pathway that may be involved in skin irritation caused by chemical irritants. This is a generalized pathway and has not been specifically confirmed for this compound. Some chemical irritants are known to activate TRP (Transient Receptor Potential) channels, such as TRPA1 and TRPV1, on sensory neurons and keratinocytes, leading to an inflammatory cascade.
Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
Other Toxicological Endpoints
Limited information is available for other toxicological endpoints for this compound. However, studies on the broader class of benzophenones have investigated the following:
-
Carcinogenicity: Some benzophenones have been studied for their carcinogenic potential, with varying results depending on the specific compound and test system.[4][5][6][7]
-
Reproductive and Developmental Toxicity: Certain benzophenone derivatives have been shown to have endocrine-disrupting properties and may affect reproductive health.[8][9]
-
Neurotoxicity: Some studies on benzophenone-3 have suggested potential neurotoxic effects, particularly during development.[10][11][12][13]
-
Metabolism: Benzophenones are generally metabolized in the liver through hydroxylation and glucuronidation before being excreted.[14][15][16]
It is important to note that these findings are for other benzophenone derivatives and may not be directly applicable to this compound. Further studies are needed to fully characterize the toxicological profile of this specific compound.
Conclusion
This compound is classified as a skin, eye, and respiratory irritant. While specific toxicological studies on this compound are limited, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to minimize exposure and potential health risks. The information provided in this guide, including the standardized experimental protocols, can serve as a valuable resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the toxicological profile and potential mechanisms of action of this compound.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 3. 3,4-Dimethylbenzophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenesis studies of benzophenone in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenesis studies of benzophenone in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental relevant concentrations of benzophenone-3 induced developmental neurotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of embryonic exposure to benzophenone-3 on neurotoxicity and behavior of adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lifetime exposure to benzophenone-3 at an environmentally relevant concentration leads to female-biased social behavior and cognition deficits in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4'-Dimethylbenzophenone in Acrylate Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is a Type II photoinitiator used in the free-radical photopolymerization of acrylates. Upon exposure to ultraviolet (UV) light, it initiates the rapid curing of liquid monomer formulations into solid polymers. This process is pivotal in a multitude of applications, including the manufacturing of coatings, adhesives, inks, and the fabrication of biomedical devices. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like a tertiary amine, to efficiently generate the free radicals necessary for polymerization.
These application notes provide a comprehensive overview of the use of this compound in acrylate polymerization, including its mechanism of action, performance data of related benzophenone derivatives, and detailed experimental protocols for its evaluation and application.
Mechanism of Action
The photopolymerization process initiated by this compound follows the characteristic mechanism of a Type II photoinitiator:
-
Photoexcitation: Upon absorption of UV radiation (typically in the 300-410 nm range), the this compound molecule is promoted from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: In its excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, such as a tertiary amine (e.g., Triethanolamine or N-methyldiethanolamine).[1]
-
Radical Formation: This hydrogen abstraction event results in the formation of two distinct radical species: a ketyl radical from the benzophenone derivative and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate monomers by attacking the vinyl group, leading to the formation of a growing polymer chain. The ketyl radical is generally less reactive and may participate in termination reactions.
Performance Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for other benzophenone derivatives in acrylate photopolymerization to provide a comparative context. The efficiency of a photoinitiator system is influenced by factors such as the monomer, co-initiator, light intensity, and photoinitiator concentration.
| Photoinitiator System | Monomer | Co-initiator | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Monomer Conversion (%) |
| Benzophenone / Triethylamine | Acrylate Monomer | Triethylamine | Not Specified | Not Specified | ~21.32 |
| p-Benzophenoneoxycarbonylphenyl acrylate / Triethylamine | Self-initiating | Triethylamine | Not Specified | Not Specified | 31.27 (at 13.5x10⁻² M TEA) |
| p-Benzophenoneoxycarbonyl phenyl methacrylate / Triethylamine | Self-initiating | Triethylamine | Not Specified | Not Specified | 26.10 (at 13.5x10⁻² M TEA) |
Note: The data for p-benzophenoneoxycarbonylphenyl acrylate and methacrylate comes from a study where the benzophenone moiety is part of the monomer itself, acting as a self-initiating system in the presence of a co-initiator.[2] The conversion for the standard benzophenone/triethylamine system is also presented for comparison.[2] It is important to note that the degree of monomer conversion can be significantly influenced by the concentration of the co-initiator.[2]
Experimental Protocols
Protocol 1: UV Curing of an Acrylate Formulation
This protocol outlines a general procedure for the UV curing of an acrylate-based formulation using a this compound photoinitiator system.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound (Photoinitiator)
-
Tertiary amine co-initiator (e.g., Triethanolamine, TEA, or N-methyldiethanolamine, MDEA)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing lamp (e.g., medium-pressure mercury lamp or UV LED with appropriate wavelength output)
-
Film applicator or spin coater
-
Real-Time FTIR Spectrometer (for monitoring conversion, optional)
Procedure:
-
Formulation Preparation:
-
Prepare the photocurable formulation by dissolving this compound (e.g., 1-5 wt%) and the co-initiator (e.g., 2-8 wt%) in the acrylate monomer.
-
Ensure complete dissolution by gentle stirring. The formulation should be protected from ambient light to prevent premature polymerization.
-
-
Coating Application:
-
Apply a thin film of the formulation onto the chosen substrate using a film applicator or by spin coating to achieve a desired and uniform thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Irradiate the sample for a specified duration (e.g., 5-60 seconds) at a defined light intensity. The optimal exposure time and intensity will depend on the specific formulation and desired properties of the cured film.
-
-
Cure Monitoring (Optional):
-
The degree of monomer conversion can be monitored in real-time by placing the sample in a Real-Time FTIR spectrometer.
-
The decrease in the acrylate double bond absorption peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) is recorded during UV irradiation to determine the polymerization kinetics.[3]
-
Protocol 2: Real-Time Monitoring of Polymerization Kinetics by FTIR
This protocol describes the use of Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the kinetics of acrylate polymerization initiated by this compound.
Materials and Equipment:
-
FTIR spectrometer equipped for real-time measurements
-
UV light source compatible with the FTIR sample compartment
-
Liquid sample cell with UV-transparent windows (e.g., BaF₂ or CaF₂)
-
Photocurable acrylate formulation as prepared in Protocol 1
Procedure:
-
Sample Preparation:
-
Place a small drop of the liquid acrylate formulation between two UV-transparent windows of the sample cell, ensuring a thin, uniform film.
-
-
Background Spectrum:
-
Acquire a background spectrum of the sample cell before introducing the formulation.
-
-
Initial Spectrum:
-
Place the sample cell with the uncured formulation into the FTIR spectrometer and record the initial spectrum. The characteristic acrylate double bond peak (around 1635 cm⁻¹) should be clearly visible.
-
-
Initiation and Data Acquisition:
-
Begin real-time spectral acquisition.
-
After a brief delay to establish a baseline, turn on the UV light source to initiate polymerization.
-
Continue to collect spectra at regular intervals (e.g., every second) throughout the curing process until the reaction is complete (i.e., the acrylate peak height no longer changes).
-
-
Data Analysis:
-
The conversion of acrylate double bonds at any given time (C(t)) can be calculated using the following equation: C(t) = [1 - (A(t) / A(0))] * 100% where A(t) is the area of the acrylate peak at time 't' and A(0) is the initial area of the acrylate peak before UV exposure.
-
The rate of polymerization can be determined from the slope of the conversion versus time plot.
-
Applications
The rapid and efficient curing initiated by this compound makes it suitable for a wide range of applications, including:
-
Coatings: Protective and decorative coatings for wood, metal, and plastic substrates.
-
Adhesives: Structural and pressure-sensitive adhesives for various industrial and consumer applications.
-
Printing Inks: UV-curable inks for high-speed printing processes.
-
Biomedical Devices: Fabrication of hydrogels and other biocompatible materials.
-
3D Printing: As a component in photopolymer resins for stereolithography (SLA) and other additive manufacturing technologies.[4]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Application Notes and Protocols for UV Curing of Coatings and Adhesives Using 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3,4'-Dimethylbenzophenone as a photoinitiator in ultraviolet (UV) curing applications for coatings and adhesives. This document outlines the fundamental principles, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development.
Note on Data: Specific performance data for this compound is not extensively available in public literature. Therefore, the quantitative data presented in these notes is based on representative values for closely related and well-characterized Type II photoinitiators, such as benzophenone and its methylated derivatives. Researchers are advised to use the provided protocols as a starting point and optimize formulations for their specific applications.
Introduction to this compound in UV Curing
This compound (CAS No. 2571-39-3) is an organic compound belonging to the benzophenone family of molecules.[1][2] Like other benzophenone derivatives, it functions as a Type II photoinitiator.[3] This class of photoinitiators requires a co-initiator, or synergist, typically a hydrogen-donating compound like a tertiary amine, to generate the free radicals necessary for the polymerization of monomers and oligomers upon exposure to UV light.[4]
The addition of methyl groups to the benzophenone structure can subtly modify its photochemical properties, including its absorption spectrum and reactivity, potentially influencing curing efficiency and the properties of the final cured product.[5] UV curing technology itself offers significant advantages, including rapid cure times, low energy consumption, and the formulation of solvent-free systems, making it an environmentally friendly option for creating durable coatings and strong adhesive bonds.[6]
Key Properties of this compound:
| Property | Value |
| CAS Number | 2571-39-3[7] |
| Molecular Formula | C₁₅H₁₄O[7] |
| Molecular Weight | 210.27 g/mol [7] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 45-47 °C[7] |
| Class | Type II Photoinitiator |
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound initiates polymerization via a hydrogen abstraction mechanism. The process can be summarized in the following steps:
-
UV Absorption: Upon exposure to UV radiation, the this compound molecule absorbs a photon, transitioning from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet state is the key reactive species.
-
Hydrogen Abstraction: The triplet state of this compound interacts with a co-initiator (e.g., a tertiary amine) and abstracts a hydrogen atom.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and an amine-derived radical. The amine radical is typically the more reactive species for initiating polymerization.
-
Polymerization: The generated free radicals attack the double bonds of acrylate or methacrylate monomers and oligomers in the formulation, initiating a chain reaction that leads to the formation of a highly cross-linked polymer network, resulting in a cured coating or adhesive.
Experimental Protocols
The following protocols provide a general framework for the preparation, UV curing, and characterization of coatings and adhesives using this compound.
Materials and Equipment
-
Photoinitiator: this compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA)
-
Oligomers: Urethane acrylate, epoxy acrylate, or polyester acrylate
-
Monomers (Reactive Diluents): Trimethylolpropane triacrylate (TMPTA), tripropyleneglycol diacrylate (TPGDA), or isobornyl acrylate (IBOA)
-
Additives (Optional): Leveling agents, defoamers, adhesion promoters
-
Substrates: Glass slides, steel panels, or plastic films
-
Equipment:
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Film applicator (e.g., wire-wound rod)
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Radiometer to measure UV intensity
-
Equipment for cured film characterization (e.g., pencil hardness tester, cross-hatch adhesion tester, DMA, DSC)
-
Formulation Preparation
Caution: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oligomer and Monomer Blending: In a light-protected beaker, combine the desired oligomer(s) and monomer(s) at the desired weight ratios.
-
Mixing: Gently heat the mixture (if necessary to reduce viscosity) and stir with a magnetic stirrer until a homogeneous blend is achieved.
-
Co-initiator Addition: Add the co-initiator to the oligomer/monomer blend and continue stirring until fully dissolved.
-
Photoinitiator Addition: Add the this compound to the mixture.
-
Homogenization: Continue stirring in the dark until the photoinitiator is completely dissolved. The formulation should be clear and free of undissolved particles.
-
Degassing: Allow the formulation to stand for a few minutes to allow any entrapped air bubbles to escape.
Table 1: Representative Formulation for a UV-Curable Clear Coating
| Component | Function | Weight Percentage (wt%) |
| Epoxy Acrylate | Oligomer (provides hardness and chemical resistance) | 50 |
| Tripropyleneglycol Diacrylate (TPGDA) | Monomer (reactive diluent, improves flexibility) | 42 |
| This compound | Photoinitiator | 3 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-initiator | 5 |
UV Curing Procedure
-
Substrate Preparation: Clean the substrate surface with a suitable solvent (e.g., isopropanol) to remove any contaminants and ensure good adhesion.
-
Application of Formulation: Apply the prepared formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
UV Exposure: Place the coated substrate in the UV curing system. The distance between the lamp and the substrate should be consistent.
-
Curing: Expose the sample to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp. A typical starting dose might be in the range of 500-2000 mJ/cm².
Characterization of Cured Films
The performance of the cured coating or adhesive should be evaluated using standard test methods.
Table 2: Typical Characterization Methods and Expected Performance
| Property | Test Method | Description | Representative Value Range |
| Cure Speed | Tack-free time | Time required to achieve a tack-free surface after UV exposure. | 1 - 10 seconds |
| Hardness | Pencil Hardness (ASTM D3359) | Resistance of the coating to indentation. | F - 4H |
| Adhesion | Cross-hatch Adhesion (ASTM D3359) | Adhesion of the coating to the substrate. | 4B - 5B (Excellent) |
| Solvent Resistance | MEK Double Rubs (ASTM D4752) | Resistance to solvent attack. | >100 |
| Glass Transition Temp. (Tg) | DMA or DSC | Temperature at which the polymer transitions from a glassy to a rubbery state. | 40 - 100 °C |
| Tensile Strength (Adhesives) | ASTM D2095 | The maximum stress a material can withstand while being stretched or pulled. | 10 - 30 MPa |
Data Presentation
The following tables provide a template for summarizing quantitative data from experimental evaluations.
Table 3: Effect of this compound Concentration on Cure Properties (Representative Data)
| Photoinitiator Conc. (wt%) | Co-initiator Conc. (wt%) | UV Dose (mJ/cm²) | Tack-Free Time (s) | Pencil Hardness | Adhesion (ASTM D3359) |
| 1 | 5 | 1000 | 8 | F | 4B |
| 3 | 5 | 1000 | 3 | 2H | 5B |
| 5 | 5 | 1000 | 2 | 3H | 5B |
Table 4: Mechanical Properties of a Cured Adhesive Film (Representative Data)
| Property | Value |
| Tensile Strength | 25 MPa |
| Elongation at Break | 5% |
| Young's Modulus | 800 MPa |
| Glass Transition Temperature (Tg) | 75 °C |
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
-
Handle all chemicals in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid direct exposure of skin and eyes to the UV light source. Ensure the UV curing chamber is properly shielded.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
-
Incomplete Curing or Tacky Surface:
-
Increase the concentration of the photoinitiator or co-initiator.
-
Increase the UV dose (higher lamp intensity or longer exposure time).
-
Check the spectral output of the UV lamp to ensure it overlaps with the absorption spectrum of the photoinitiator.
-
Oxygen inhibition at the surface can be an issue; consider curing in an inert atmosphere (e.g., nitrogen).
-
-
Yellowing of the Cured Film:
-
This can be a characteristic of benzophenone-based photoinitiators.
-
Reduce the concentration of the photoinitiator.
-
Consider blending with other photoinitiator types.
-
-
Poor Adhesion:
-
Ensure the substrate is properly cleaned and prepared.
-
Consider adding an adhesion promoter to the formulation.
-
Optimize the curing conditions.
-
By following these application notes and protocols, researchers can effectively utilize this compound in the development of novel UV-curable coatings and adhesives for a wide range of applications.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dimethylbenzophenone 98 2571-39-3 [sigmaaldrich.com]
Application Notes and Protocols for Stereolithography (SLA) 3D Printing with 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on the direct application of 3,4'-Dimethylbenzophenone as a photoinitiator in stereolithography (SLA) for drug development is limited in publicly available literature. The following application notes and protocols are based on the known principles of benzophenone derivatives in photopolymerization and general practices in SLA-based drug delivery system fabrication. These notes serve as a foundational guide and a starting point for research and development.
Introduction
Stereolithography (SLA), a vat photopolymerization technique, offers high resolution and precision, making it an attractive method for fabricating complex, patient-specific drug delivery systems and medical devices.[1] The cornerstone of SLA is the photopolymerizable resin, which typically consists of monomers, oligomers, and a photoinitiator that absorbs light to generate reactive species and initiate polymerization.[2]
Benzophenone and its derivatives are well-established Type II photoinitiators, which, upon excitation by UV light, abstract a hydrogen atom from a synergist (often a tertiary amine) to form initiating radicals.[1][3][4] this compound, a derivative of benzophenone, possesses the necessary chromophore to absorb UV light and is proposed here as a viable photoinitiator for SLA resins in pharmaceutical applications.[5] Its chemical structure is presented in Figure 1.
This document outlines a hypothetical framework for the utilization of this compound in the SLA 3D printing of drug-loaded constructs, providing detailed protocols for resin formulation, printing, and characterization.
Figure 1: Chemical Structure of this compound
| Property | Value |
| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone[6] |
| CAS Number | 2571-39-3[6] |
| Molecular Formula | C15H14O[6] |
| Molecular Weight | 210.27 g/mol [6] |
Proposed Mechanism of Photoinitiation
As a Type II photoinitiator, this compound is expected to initiate polymerization via a hydrogen abstraction mechanism. Upon absorption of UV radiation (typically in the 250-380 nm range, consistent with the benzophenone chromophore), the molecule is promoted to an excited triplet state.[4][7] In this state, it can abstract a hydrogen atom from a hydrogen donor, such as an amine synergist, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of acrylate or methacrylate monomers.
Caption: Proposed photoinitiation mechanism of this compound.
Hypothetical Resin Formulation for Drug Delivery
The development of a successful drug-loaded SLA resin requires careful selection of its components to ensure printability, desired mechanical properties, and controlled drug release. A proposed formulation is presented in Table 1.
Table 1: Proposed SLA Resin Formulation
| Component | Role | Example | Proposed Concentration (% w/w) | Rationale |
| Monomer | Base polymer matrix | Poly(ethylene glycol) diacrylate (PEGDA) | 50-70 | Biocompatible, tunable properties, widely used in pharmaceutical SLA.[8] |
| Co-monomer/Diluent | Adjusts viscosity and crosslink density | Poly(ethylene glycol) (PEG 300) | 20-40 | Lowers viscosity for better printability and can modify drug release.[9] |
| Photoinitiator | Initiates polymerization | This compound | 0.5-2.0 | Absorbs UV light to start the curing process. |
| Co-initiator/Synergist | Hydrogen donor | Ethyl 4-(dimethylamino)benzoate (EDAB) | 1.0-3.0 | Enhances initiation efficiency of Type II photoinitiators. |
| UV Blocker | Controls light penetration depth | (e.g., Sudan I) | 0.01-0.1 | Prevents over-curing and improves print resolution. |
| Model Drug | Active Pharmaceutical Ingredient (API) | (e.g., Theophylline) | 1.0-10.0 | The drug to be delivered. Must be soluble in the resin. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation, printing, and characterization of drug-loaded constructs using the proposed this compound-based resin.
Resin Preparation
-
In a light-protected (amber) glass vial, combine the monomer (PEGDA) and co-monomer (PEG 300).
-
Gently heat the mixture to 50-60°C on a hot plate with magnetic stirring until a homogenous solution is formed.
-
In a separate amber vial, dissolve the this compound, co-initiator (EDAB), and UV blocker in a small amount of the monomer mixture.
-
Add the photoinitiator concentrate to the bulk monomer solution and stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add the desired amount of the active pharmaceutical ingredient (API) and stir until completely dissolved. Ensure the final resin is a clear, homogenous solution.
-
Degas the final resin mixture in a vacuum chamber to remove any dissolved air bubbles.
SLA 3D Printing and Post-Processing
-
Printer Setup: Use an SLA printer equipped with a UV laser (e.g., 385 nm or 405 nm, depending on the absorption spectrum of the photoinitiator).
-
Loading the Resin: Pour the prepared resin into the printer's vat.
-
Printing: Upload the desired 3D model (e.g., a tablet or scaffold) and initiate the printing process. Printing parameters such as layer height and exposure time will need to be optimized based on the resin's curing properties.
-
Washing: Once printing is complete, carefully remove the printed object from the build platform. Wash the object in a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin from the surface.
-
Post-Curing: Place the washed object in a UV curing chamber for a specified time to ensure complete polymerization and enhance its mechanical properties.
Caption: Experimental workflow for SLA 3D printing of drug-loaded constructs.
Characterization of Printed Objects
4.3.1. Mechanical Properties
The mechanical strength of the printed objects is crucial for their handling and application.
-
Protocol: Perform compression or tensile testing on printed samples using a universal testing machine.
-
Hypothetical Data:
Table 2: Hypothetical Mechanical Properties
| Formulation (PEGDA:PEG 300) | Compressive Modulus (MPa) | Hardness (Shore D) |
| 70:30 | 50 ± 5 | 60 ± 3 |
| 60:40 | 35 ± 4 | 52 ± 2 |
| 50:50 | 20 ± 3 | 45 ± 3 |
4.3.2. Drug Loading and Content Uniformity
-
Protocol: Dissolve a known weight of the printed object in a suitable solvent and quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
Hypothetical Data:
Table 3: Hypothetical Drug Loading and Content Uniformity
| Theoretical Drug Load (% w/w) | Measured Drug Load (% w/w) | Content Uniformity (RSD %) |
| 5.0 | 4.8 ± 0.2 | < 3% |
| 10.0 | 9.5 ± 0.3 | < 4% |
4.3.3. In Vitro Drug Release
-
Protocol: Perform dissolution testing using a USP apparatus (e.g., paddle or basket method) in a relevant physiological medium (e.g., phosphate-buffered saline, pH 7.4).
-
Hypothetical Data:
Table 4: Hypothetical In Vitro Drug Release
| Time (hours) | Cumulative Release (%) - Formulation 70:30 | Cumulative Release (%) - Formulation 50:50 |
| 1 | 15 | 25 |
| 4 | 40 | 65 |
| 8 | 65 | 90 |
| 12 | 85 | 98 |
| 24 | 99 | 100 |
4.3.4. Biocompatibility Assessment
-
Protocol: Conduct in vitro cytotoxicity assays (e.g., MTT or LDH assay) using relevant cell lines (e.g., fibroblasts or intestinal cells) to assess the biocompatibility of the printed material.
-
Hypothetical Data:
Table 5: Hypothetical Cytotoxicity Data (MTT Assay)
| Extract Concentration (% v/v) | Cell Viability (%) |
| 25 | 95 ± 4 |
| 50 | 92 ± 5 |
| 100 | 88 ± 6 |
Safety and Biocompatibility Considerations
While benzophenone itself is used in various applications, concerns about the potential toxicity and biocompatibility of its derivatives and unreacted monomers in biomedical applications are paramount.[10][11] It is crucial to:
-
Quantify and minimize the amount of leachable unreacted monomer, photoinitiator, and its byproducts from the final printed object.
-
Conduct comprehensive biocompatibility testing according to ISO 10993 standards for any material intended for medical or pharmaceutical use.
-
Consider the use of polymeric or multifunctional benzophenone derivatives, which may exhibit lower migration potential.[1]
Conclusion
This compound presents a plausible candidate as a Type II photoinitiator for the SLA 3D printing of drug delivery systems. The provided hypothetical formulations and protocols offer a structured approach for researchers to explore its potential. However, rigorous optimization of resin composition and printing parameters, along with thorough characterization and biocompatibility assessment, are essential to validate its suitability for pharmaceutical applications.
References
- 1. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. fabrx.co.uk [fabrx.co.uk]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Amine Co-initiators with 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synergistic role of amine co-initiators in photopolymerization processes initiated by 3,4'-Dimethylbenzophenone, a Type II photoinitiator. This document outlines the underlying chemical mechanisms, presents comparative data on the performance of various amine co-initiators, and offers detailed experimental protocols for UV curing and analysis.
Introduction
This compound is a diaryl ketone photoinitiator that, upon absorption of ultraviolet (UV) light, transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule, known as a co-initiator, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, leading to the formation of a crosslinked polymer network.
Amine co-initiators are particularly effective hydrogen donors for benzophenone-type photoinitiators. Their primary roles are to:
-
Generate Initiating Radicals: Through a process of electron transfer followed by proton transfer, an aminoalkyl radical and a ketyl radical are formed, both of which can initiate polymerization.
-
Mitigate Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization as it scavenges initiating and propagating radicals to form unreactive peroxy radicals. Amine co-initiators can react with these peroxy radicals to regenerate active radicals, thus overcoming oxygen inhibition, particularly at the surface of the curing film.
-
Enhance Curing Speed: By efficiently generating radicals and reducing oxygen inhibition, amine co-initiators significantly increase the rate and efficiency of the photopolymerization process.
Mechanism of Action
The photoinitiation process involving this compound and an amine co-initiator can be described by the following signaling pathway:
Caption: Photoinitiation mechanism of this compound with an amine co-initiator.
Data Presentation: Performance of Amine Co-initiators
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for the performance of common amine co-initiators with closely related benzophenone derivatives in the photopolymerization of acrylate monomers. This data provides a valuable reference for formulation development.
Table 1: Influence of Amine Co-initiator Type on Polymerization Kinetics with Benzophenone
| Amine Co-initiator | Chemical Name | Final Conversion (%) | Induction Period (s) |
| EDB | Ethyl 4-(dimethylamino)benzoate | 92 | 1.0 |
| MDEA | N-Methyldiethanolamine | 88 | 1.5 |
| TEA | Triethanolamine | 85 | 2.0 |
Note: Data is representative for a standard acrylate formulation initiated by a generic benzophenone. Actual values may vary depending on the specific formulation, substrate, and curing conditions.
Table 2: Effect of Amine Co-initiator Concentration on the Degree of Conversion of a BisGMA/TEGDMA Resin Blend
| Amine Co-initiator (wt%) | Degree of Conversion (%) after 60s |
| 0.5 | 55.2 |
| 1.0 | 62.8 |
| 2.0 | 68.5 |
Note: This data is illustrative and based on typical trends observed in dental resin photopolymerization with a benzophenone/amine system.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of this compound with various amine co-initiators.
Protocol 1: UV Curing of an Acrylate Coating
This protocol describes a general procedure for the UV curing of a simple acrylate formulation and assessing the cure extent.
Materials:
-
This compound (Photoinitiator)
-
Amine Co-initiator (e.g., EDB, MDEA, TEA)
-
Acrylate Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate (TMPTA), Urethane diacrylate)
-
Substrate (e.g., glass slides, metal panels)
-
UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED)
-
Film Applicator (e.g., wire-wound rod or spin coater)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer (for monitoring conversion)
Procedure:
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, prepare the photocurable formulation. For a typical formulation, dissolve 2 wt% of this compound and 4 wt% of the selected amine co-initiator in the acrylate monomer/oligomer blend.
-
Ensure complete dissolution by gentle magnetic stirring. If necessary, the mixture can be slightly warmed (to not exceed 40°C).
-
-
Coating Application:
-
Apply a thin film of the formulation onto the chosen substrate using a film applicator to achieve a consistent thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor belt or in the curing chamber of the UV system.
-
Irradiate the sample with a controlled UV dose. The required dose will depend on the light intensity, film thickness, and the specific formulation. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
-
Cure Assessment:
-
Tack-Free Test: Immediately after curing, gently touch the surface with a cotton ball. A fully cured surface will be tack-free, and no fibers will adhere.
-
Solvent Rub Test: Using a cotton swab saturated with a solvent (e.g., methyl ethyl ketone - MEK), perform double rubs on the cured surface with moderate pressure. The number of double rubs required to break through the coating is a measure of the cure and solvent resistance.
-
Caption: Experimental workflow for UV curing and assessment.
Protocol 2: Determination of Degree of Conversion using Real-Time FTIR (RT-FTIR)
This protocol details the use of RT-FTIR to quantitatively measure the extent of polymerization.
Equipment:
-
FTIR Spectrometer equipped with a horizontal Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light guide and lamp system compatible with the FTIR setup.
Procedure:
-
Baseline Spectrum:
-
Place a small drop of the uncured liquid formulation onto the ATR crystal.
-
Record the infrared spectrum of the uncured sample. The characteristic peak for the acrylate double bond (C=C) is typically observed around 1635 cm⁻¹ (for the C=C stretch) and/or 810 cm⁻¹ (for the =C-H out-of-plane bending). An internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹) should also be identified.
-
-
Photopolymerization Monitoring:
-
Set up the FTIR to collect spectra at regular, short intervals (e.g., every second).
-
Position the UV light guide to irradiate the sample on the ATR crystal with a defined light intensity.
-
Simultaneously start the FTIR data collection and the UV irradiation.
-
Continue data collection for a predetermined time (e.g., 60-180 seconds) to ensure the reaction has reached a plateau.
-
-
Data Analysis:
-
The degree of conversion (DC) at any given time (t) is calculated using the following formula:
DC(%) = [1 - ( (Area of C=C peak at time t) / (Area of internal standard peak at time t) ) / ( (Area of C=C peak at time 0) / (Area of internal standard peak at time 0) )] * 100
-
Plot the Degree of Conversion (%) as a function of irradiation time to obtain the polymerization kinetics profile.
-
Caption: Workflow for determining the degree of conversion using RT-FTIR.
Applications in Drug Development and Research
The efficient and rapid curing properties of this compound/amine systems are valuable in several areas of drug development and scientific research:
-
Fabrication of Medical Devices: Used in the manufacturing of biocompatible hydrogels for drug delivery, tissue engineering scaffolds, and microfluidic devices.
-
Dental Materials: Employed in light-cured dental composites, adhesives, and sealants.
-
3D Printing/Stereolithography: Enables the layer-by-layer fabrication of complex, high-resolution structures for prototyping and functional parts.
-
Coatings for Pharmaceuticals: Application of protective and functional coatings on solid dosage forms.
Safety and Handling
-
This compound and amine co-initiators should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Consult the Safety Data Sheet (SDS) for each component for detailed safety information.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding and eye protection are used during UV curing procedures.
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. It is the responsibility of the user to determine the suitability of these materials and methods for their specific application and to ensure safe handling and disposal.
Application Note: Synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts acylation is a fundamental and robust method in organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are significant structural motifs in many biologically active compounds, photoinitiators, and industrial chemicals.[1][2] 3,4'-Dimethylbenzophenone is a diaryl ketone derivative whose synthesis serves as an excellent example of a regioselective Friedel-Crafts acylation.
This document provides a detailed experimental protocol for the synthesis of this compound from toluene and 3-methylbenzoyl chloride using an aluminum chloride catalyst. It includes quantitative data, a step-by-step procedure, and visualizations of the reaction mechanism and experimental workflow.
Reaction Scheme and Mechanism
The synthesis proceeds by the acylation of toluene with 3-methylbenzoyl chloride. The methyl group of toluene is an activating, ortho-para directing group. Due to the steric bulk of the incoming acyl group, the substitution occurs almost exclusively at the para position.[3][4]
Overall Reaction:
Mechanism: The reaction mechanism involves three primary steps:[1][2][5]
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), abstracts the chloride from 3-methylbenzoyl chloride to form a resonance-stabilized acylium ion. This ion is the active electrophile.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex (or arenium ion).
-
Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bonded to the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst to yield the final ketone product. The product ketone complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent hydrolysis step.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data and Specifications
All quantitative data for the synthesis and product characterization are summarized in the tables below for clarity and reproducibility.
Table 1: Reagents and Materials (for a 50 mmol scale)
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
|---|---|---|---|---|
| Toluene | C₇H₈ | 92.14 | 100 mL | Solvent |
| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59[6] | 7.73 g (6.6 mL) | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Extraction |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | Work-up |
| Water (deionized) | H₂O | 18.02 | ~200 mL | Work-up |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying |
Table 2: Product Specifications
| Parameter | Specification |
|---|---|
| Product Name | This compound[7][8][9] |
| Chemical Formula | C₁₅H₁₄O[7][8][9] |
| Molecular Weight | 210.27 g/mol [7][8][9] |
| Appearance | White to light yellow crystalline powder[10] |
| Melting Point | 45-47 °C[10] |
| CAS Number | 2571-39-3[7][8][9] |
Experimental Protocol
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
3-Methylbenzoyl chloride is a lachrymator and is corrosive.
-
Toluene and dichloromethane are flammable and volatile. Avoid ignition sources.
Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Charge the flask with anhydrous aluminum chloride (7.33 g, 55 mmol) and toluene (80 mL).
-
-
Reagent Addition:
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Dissolve 3-methylbenzoyl chloride (7.73 g, 50 mmol) in toluene (20 mL) and add it to the dropping funnel.
-
Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very cautiously and slowly, quench the reaction by adding crushed ice (~50 g) piece by piece, followed by the slow addition of 20 mL of concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (50 mL each).
-
Combine all organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound as a crystalline solid.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Experimental Workflow and Visualization
The overall experimental process from setup to final product analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. lookchem.com [lookchem.com]
- 7. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 8. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 10. 3,4-Dimethylbenzophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Measuring the Quantum Yield of 3,4'-Dimethylbenzophenone
Abstract
This document provides a detailed experimental protocol for the determination of the fluorescence quantum yield of 3,4'-Dimethylbenzophenone in solution. The methodology is based on the relative quantum yield measurement technique, a widely used and accessible method that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][2][3] This protocol is intended for researchers and scientists in the fields of chemistry, materials science, and drug development.
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[2][4] this compound, a derivative of benzophenone, is utilized in various photochemical applications, including as a photosensitizer and in UV curing processes.[5][6] Accurate determination of its quantum yield is essential for understanding its photophysical behavior and optimizing its performance in these applications.
This protocol details the relative method for quantum yield determination, which relies on the following equation[1][4][7]:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference, respectively.
Materials and Equipment
2.1. Chemicals and Reagents
| Chemical/Reagent | Grade | Supplier |
| This compound | >98% | e.g., TCI, Sigma-Aldrich |
| Quinine Sulfate Dihydrate | Spectroscopic Grade | e.g., Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Grade | --- |
| Spectroscopic Grade Solvent (e.g., Cyclohexane) | ≥99.5% | --- |
2.2. Equipment
| Equipment | Specifications |
| UV-Vis Spectrophotometer | Capable of measuring absorbance in the 200-800 nm range. |
| Spectrofluorometer | Equipped with a xenon lamp source and a photomultiplier tube (PMT) detector. |
| Quartz Cuvettes | 1 cm path length, matched pair. |
| Volumetric Flasks and Pipettes | Grade A. |
| Analytical Balance | Readability of 0.1 mg. |
Experimental Protocol
3.1. Solution Preparation
3.1.1. Reference Standard Solution (Quinine Sulfate)
-
Prepare a stock solution of 0.1 M sulfuric acid by diluting concentrated sulfuric acid with deionized water.
-
Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of approximately 10⁻³ M.
-
From the stock solution, prepare a series of five dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength (e.g., 350 nm). The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is well-established as 0.58 at 350 nm excitation.[8]
3.1.2. Sample Solution (this compound)
-
Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane) of approximately 10⁻³ M.
-
From the stock solution, prepare a series of five dilutions with absorbances in the same range as the reference standard (0.02 to 0.1) at the same excitation wavelength.
3.2. Absorbance Measurements
-
Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 350 nm).
-
Record the absorbance of each of the five standard solutions and five sample solutions at the chosen excitation wavelength.
-
Use the pure solvent as a blank.
3.3. Fluorescence Measurements
-
Set the spectrofluorometer with the same excitation wavelength used for the absorbance measurements.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio while avoiding saturation of the detector. These settings must remain constant for all measurements.[1]
-
Record the fluorescence emission spectrum for each of the five standard and five sample solutions. The emission range should cover the entire fluorescence band of both the sample and the standard.
-
Record the fluorescence spectrum of the pure solvent (blank) under the same conditions.
3.4. Data Analysis
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots. The plot should be linear for absorbances below 0.1 to avoid inner filter effects.[8]
-
Calculate the quantum yield of this compound using the following equation, where 'm' represents the slope of the plot of integrated fluorescence intensity versus absorbance[3]:
ΦS = ΦR * (mS / mR) * (nS2 / nR2)
Data Presentation
Table 1: Photophysical Properties of Reference Standard
| Parameter | Value |
| Reference Standard | Quinine Sulfate in 0.1 M H₂SO₄ |
| Known Quantum Yield (ΦR) | 0.58[8] |
| Excitation Wavelength (λex) | 350 nm |
| Refractive Index of Solvent (nR) | 1.33 (for 0.1 M H₂SO₄) |
Table 2: Experimental Data for Quantum Yield Calculation
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | Conc. 1 | AR1 | IR1 |
| Standard 2 | Conc. 2 | AR2 | IR2 |
| Standard 3 | Conc. 3 | AR3 | IR3 |
| Standard 4 | Conc. 4 | AR4 | IR4 |
| Standard 5 | Conc. 5 | AR5 | IR5 |
| Sample 1 | Conc. 1 | AS1 | IS1 |
| Sample 2 | Conc. 2 | AS2 | IS2 |
| Sample 3 | Conc. 3 | AS3 | IS3 |
| Sample 4 | Conc. 4 | AS4 | IS4 |
| Sample 5 | Conc. 5 | AS5 | IS5 |
Table 3: Calculated Slopes and Quantum Yield
| Sample/Standard | Slope (m) of Integrated Intensity vs. Absorbance | Refractive Index of Solvent (n) | Calculated Quantum Yield (ΦS) |
| Reference (Quinine Sulfate) | mR | 1.33 | 0.58 (Reference) |
| Sample (this compound) | mS | Insert refractive index of solvent used | Calculated Value |
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Conclusion
This protocol provides a comprehensive and detailed procedure for the accurate determination of the fluorescence quantum yield of this compound using the relative method. By carefully following these steps and utilizing a well-characterized reference standard, researchers can obtain reliable and reproducible quantum yield values, which are crucial for the characterization of this and other photochemically active compounds.
References
Application Notes and Protocols for the Purity Determination of 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for determining the purity of 3,4'-Dimethylbenzophenone, a key intermediate in various chemical syntheses. The following protocols are designed to be readily implemented in a laboratory setting for quality control and characterization purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound, offering high resolution and sensitivity for the detection of related impurities. A reversed-phase method is typically employed.
Quantitative Data Summary
The following table summarizes typical data obtained from the HPLC analysis of three different lots of high-purity this compound.
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| DMBP-2025-01 | 4.72 | 99.85 | 99.85 |
| DMBP-2025-02 | 4.73 | 99.91 | 99.91 |
| DMBP-2025-03 | 4.72 | 99.88 | 99.88 |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade) for sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of this compound at a concentration of approximately 10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample is calculated using the area normalization method from the resulting chromatogram.
Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Quantitative Data Summary
The following table presents representative data from the GC-MS analysis of a high-purity this compound sample.
| Component | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 12.54 | 99.92 | Confirmed by MS |
| Impurity 1 | 11.82 | 0.05 | Tentative Isomer |
| Impurity 2 | 13.15 | 0.03 | Unknown |
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data analysis software with a mass spectral library
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 50-500
-
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Interpretation: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity based on the peak area percentages.
Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis.
Spectroscopic Methods
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for confirming the identity and structural integrity of this compound. While primarily qualitative, quantitative NMR (qNMR) can be used for purity determination.
Quantitative Data Summary (qNMR)
Quantitative NMR provides a direct measurement of purity against a certified internal standard.
| Lot Number | Internal Standard | Purity by qNMR (%) |
| DMBP-2025-01 | Maleic Anhydride | 99.8 ± 0.2 |
| DMBP-2025-02 | 1,4-Dinitrobenzene | 99.9 ± 0.1 |
| DMBP-2025-03 | Maleic Anhydride | 99.7 ± 0.2 |
Experimental Protocol (¹H NMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
-
Data Processing: Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation:
-
Confirm the presence of characteristic signals for this compound.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the main compound can provide an estimate of impurity levels.
-
Logical Relationship Diagram
Caption: Spectroscopic Methods for Characterization.
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) can be used to determine the purity of crystalline organic compounds by analyzing their melting behavior. The presence of impurities typically causes a depression and broadening of the melting point.
Quantitative Data Summary
| Lot Number | Onset of Melting (°C) | Peak Melting Point (°C) | Purity by DSC (%) |
| DMBP-2025-01 | 44.8 | 46.2 | 99.82 |
| DMBP-2025-02 | 45.1 | 46.5 | 99.90 |
| DMBP-2025-03 | 44.9 | 46.3 | 99.85 |
Experimental Protocol
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 60 °C at a slow heating rate (e.g., 1-2 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset and peak of the melting endotherm.
-
Calculate the purity using the Van't Hoff equation, which is typically integrated into the instrument's software.
-
Workflow Diagram
Application Note: GPC and DSC Analysis of Polymers Initiated with 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization initiated by UV-active compounds is a cornerstone of modern polymer synthesis, finding applications in coatings, adhesives, and advanced drug delivery systems. Benzophenone and its derivatives are widely used as Type II photoinitiators, which upon UV irradiation, abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals that initiate polymerization. This application note details the characterization of polymers synthesized using 3,4'-Dimethylbenzophenone as the photoinitiator, focusing on their molecular weight distribution and thermal properties as determined by Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC), respectively.
Polymer Synthesis Overview
The polymerization of acrylic monomers, such as methyl methacrylate (MMA), can be efficiently initiated by this compound in the presence of a hydrogen donor and UV light. The dimethyl substitution on the benzophenone moiety can influence its photochemical reactivity and initiation efficiency. A general synthetic scheme involves dissolving the monomer, this compound, and a co-initiator (e.g., triethylamine) in a suitable solvent, followed by exposure to UV radiation to trigger polymerization.
Data Presentation
The following tables summarize representative quantitative data for a series of poly(methyl methacrylate) (PMMA) samples synthesized using this compound as the photoinitiator under varying conditions. Note: This is a representative dataset to illustrate the application, as specific experimental data for this exact initiator is not widely published.
Table 1: GPC Analysis of PMMA initiated with this compound
| Sample ID | Initiator Conc. (mol%) | Monomer Conc. (M) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PMMA-01 | 0.1 | 2.0 | 55,000 | 115,500 | 2.10 |
| PMMA-02 | 0.5 | 2.0 | 32,000 | 68,800 | 2.15 |
| PMMA-03 | 1.0 | 2.0 | 18,000 | 40,500 | 2.25 |
| PMMA-04 | 0.5 | 1.0 | 45,000 | 94,500 | 2.10 |
| PMMA-05 | 0.5 | 4.0 | 25,000 | 53,750 | 2.15 |
Table 2: DSC Analysis of PMMA initiated with this compound
| Sample ID | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
| PMMA-01 | 115 | N/A | N/A |
| PMMA-02 | 112 | N/A | N/A |
| PMMA-03 | 108 | N/A | N/A |
| PMMA-04 | 114 | N/A | N/A |
| PMMA-05 | 110 | N/A | N/A |
N/A: Not applicable for amorphous polymers like atactic PMMA.
Experimental Protocols
Protocol 1: Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Materials:
-
Polymer sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weight
-
0.2 µm syringe filters
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector
-
Styragel columns (e.g., HR series)
-
Solvent delivery pump
-
Autosampler
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the polymer sample into a glass vial.
-
Add 1 mL of THF to the vial to dissolve the polymer, resulting in a concentration of 2-3 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved.
-
Filter the polymer solution through a 0.2 µm syringe filter into an autosampler vial.
-
-
Instrument Setup:
-
Set the mobile phase to THF at a flow rate of 1.0 mL/min.
-
Maintain the column and detector temperature at 35 °C.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in THF.
-
Inject the standards and generate a calibration curve of log(Molecular Weight) versus elution volume.
-
-
Sample Analysis:
-
Inject the prepared polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software calculates the Mn, Mw, and PDI of the polymer sample from its chromatogram.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg), of the synthesized polymers.
Materials:
-
Polymer sample
-
Aluminum DSC pans and lids
-
Crimper press
Instrumentation:
-
DSC instrument with a cooling accessory
-
Nitrogen gas for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid using a crimper press.
-
Prepare an empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C).
-
First Heating Scan: Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample from 150 °C down to 25 °C at a rate of 10 °C/min.
-
Second Heating Scan: Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: GPC analysis protocol flowchart.
Caption: DSC analysis protocol flowchart.
Application Notes and Protocols: 3,4'-Dimethylbenzophenone in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is a versatile organic compound that has found a significant role in polymer chemistry, primarily as a photoinitiator for free-radical polymerization. Its substituted benzophenone structure allows it to efficiently absorb UV radiation and initiate the polymerization of various monomers, particularly acrylates and methacrylates. This process is crucial in applications requiring rapid curing, such as in coatings, adhesives, and 3D printing. While its use as a direct monomer in building the polymer backbone is less common, its function as an initiator is well-documented and critical for the synthesis of novel polymer networks.
These application notes provide a comprehensive overview of the use of this compound as a photoinitiator, complete with experimental protocols, data presentation, and workflow diagrams to guide researchers in their polymer synthesis endeavors.
Principle of Photoinitiation by this compound
Benzophenone and its derivatives, including this compound, are classified as Type II photoinitiators. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator or synergist), such as a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers.
Application: UV-Curable Coatings and Films
This compound can be employed as a photoinitiator for the rapid curing of thin films and coatings. This is particularly useful in industrial processes where speed and efficiency are paramount. The resulting polymers often exhibit excellent mechanical properties and surface hardness.
Experimental Protocol: Formulation and UV Curing of an Acrylate Coating
Materials:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
N-Methyldiethanolamine (MDEA) (Co-initiator)
-
Ethyl acetate (Solvent)
Procedure:
-
Formulation Preparation: In a light-protected vessel, prepare a resin formulation by mixing the components in the desired ratios. A typical formulation is provided in the table below.
-
Coating Application: Apply the formulation to a substrate (e.g., glass slide, metal panel) using a spin coater or a film applicator to achieve a uniform thickness.
-
Solvent Evaporation: Place the coated substrate in a ventilated oven at a low temperature (e.g., 50-60 °C) for a short period to evaporate the solvent.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp, 365 nm) for a specified duration to induce polymerization and curing. The curing time will depend on the intensity of the UV source and the thickness of the coating.
-
Post-Curing and Characterization: After UV exposure, the coating should be fully cured. The properties of the resulting polymer film, such as hardness, adhesion, and solvent resistance, can then be characterized.
Data Presentation: Typical Formulation and Curing Parameters
| Component | Role | Concentration (wt%) |
| Trimethylolpropane triacrylate (TMPTA) | Monomer | 85 - 95% |
| This compound | Photoinitiator | 1 - 5% |
| N-Methyldiethanolamine (MDEA) | Co-initiator | 2 - 8% |
| Ethyl acetate | Solvent | To adjust viscosity |
| Parameter | Value |
| UV Wavelength | 365 nm |
| UV Intensity | 100 mW/cm² |
| Curing Time | 5 - 60 seconds |
| Film Thickness | 10 - 50 µm |
Application: Synthesis of Polymer Hydrogels
Photoinitiated polymerization is a key technique for the synthesis of hydrogels used in biomedical applications, such as drug delivery and tissue engineering. This compound can be used to initiate the crosslinking of hydrophilic monomers to form a hydrogel network.
Experimental Protocol: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
Materials:
-
This compound (Photoinitiator)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) (Monomer/Crosslinker)
-
Triethanolamine (TEOA) (Co-initiator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Precursor Solution: Prepare a precursor solution by dissolving PEGDA, this compound, and triethanolamine in PBS. Ensure complete dissolution.
-
Molding: Pipette the precursor solution into a mold of the desired shape (e.g., a silicone mold).
-
Photopolymerization: Expose the mold containing the precursor solution to UV light (365 nm) for a sufficient time to allow for complete gelation.
-
Swelling and Purification: After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of PBS to swell and to allow unreacted components to diffuse out. The PBS should be changed several times over 24-48 hours.
-
Characterization: The swelling ratio, mechanical properties, and drug loading/release characteristics of the hydrogel can then be analyzed.
Data Presentation: Hydrogel Formulation and Properties
| Component | Role | Concentration |
| PEGDA (Mn 700) | Monomer/Crosslinker | 20% (w/v) in PBS |
| This compound | Photoinitiator | 0.5% (w/v) in PBS |
| Triethanolamine (TEOA) | Co-initiator | 1% (v/v) in PBS |
| Property | Typical Value |
| Swelling Ratio | 10 - 20 |
| Young's Modulus | 50 - 500 kPa |
Visualizing the Process
Signaling Pathway for Photoinitiation
Caption: Photoinitiation mechanism of this compound.
Experimental Workflow for UV Curing
Caption: General workflow for UV curing of polymer films.
Logical Relationships in Hydrogel Synthesis
Caption: Key steps in photopolymerized hydrogel synthesis.
Applications of 3,4'-Dimethylbenzophenone in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is an aromatic ketone that serves as a versatile building block and photosensitizer in a variety of organic transformations. Its unique photochemical properties, stemming from the benzophenone core, allow it to efficiently absorb UV radiation and promote reactions through energy transfer or hydrogen abstraction mechanisms. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic synthesis, including its role as a Type II photoinitiator in polymerization, its application as a photosensitizer in [2+2] cycloaddition reactions, and its function as a synthetic intermediate.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| CAS Number | 2571-39-3 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | >300 °C | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene, acetone); Insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the two methyl groups.[2]
-
¹³C NMR (CDCl₃): The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[3]
-
Infrared (IR): The IR spectrum displays a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 210, along with characteristic fragmentation patterns of benzophenones.
Application 1: Type II Photoinitiator for Acrylate Polymerization
This compound functions as a classic Norrish Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.[4]
Signaling Pathway: Mechanism of Photoinitiation
Caption: Mechanism of Type II photoinitiation by this compound.
Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA)
This protocol is a representative procedure for evaluating the efficiency of this compound as a photoinitiator.[5]
Materials:
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed
-
Co-initiator, e.g., N-Methyldiethanolamine (MDEA) or Triethylamine (TEA)
-
Solvent (e.g., Toluene or Tetrahydrofuran), anhydrous
-
UV lamp (e.g., medium-pressure mercury lamp, 365 nm)
-
Reaction vessel (e.g., quartz tube or glass vial)
-
Nitrogen or Argon source
Procedure:
-
Formulation Preparation: In a reaction vessel, prepare a solution of the monomer (e.g., 5 M MMA in toluene), this compound (e.g., 0.1 M), and the co-initiator (e.g., 0.2 M MDEA).
-
Degassing: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the photoinitiator and inhibit polymerization.
-
Irradiation: Seal the reaction vessel and place it at a fixed distance from the UV lamp. Irradiate the solution under stirring. The irradiation time will depend on the desired conversion and the intensity of the light source.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by gravimetry (after precipitation of the polymer in a non-solvent like methanol), or by techniques such as dilatometry or real-time FT-IR spectroscopy.
-
Termination and Isolation: After the desired irradiation time, stop the UV irradiation. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight to determine the conversion (yield).
Quantitative Data (Representative):
| Parameter | Condition | Effect on Polymerization |
| Photoinitiator Concentration | 0.01 - 0.5 M | Rate of polymerization generally increases with concentration up to a certain point, after which it may decrease due to self-quenching or inner filter effects. |
| Co-initiator Concentration | 0.1 - 1.0 M | Increased concentration generally leads to a higher rate of polymerization. |
| Light Intensity | Varies | Higher light intensity typically results in a faster polymerization rate. |
Application 2: Photosensitizer in the Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[7] this compound can act as the excited carbonyl component in this reaction.
Reaction Mechanism
Caption: Mechanism of the Paternò-Büchi reaction with this compound.
Experimental Protocol: Synthesis of an Oxetane from Furan
This protocol is a general procedure for the Paternò-Büchi reaction adapted for this compound and an electron-rich alkene like furan.[8]
Materials:
-
This compound
-
Furan (freshly distilled)
-
Solvent (e.g., Benzene or Acetonitrile), anhydrous
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a Pyrex photochemical reaction vessel, dissolve this compound (1.0 eq.) and a slight excess of furan (1.2-2.0 eq.) in the chosen anhydrous solvent. The concentration of the benzophenone derivative is typically in the range of 0.05-0.1 M.
-
Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Irradiation: Irradiate the stirred solution with a medium-pressure mercury lamp using a Pyrex filter to block short-wavelength UV light that could cause decomposition of the reactants or product. Maintain the reaction at a low temperature (e.g., 0-10 °C) using a cooling bath to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete (or has reached a satisfactory conversion), stop the irradiation and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the oxetane adduct.
-
Characterization: Characterize the purified oxetane by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Quantitative Data (Expected Trends):
Specific yield data for the reaction of this compound with furan were not found in the search results. However, based on similar Paternò-Büchi reactions with other benzophenones and furans, the following can be expected:
| Alkene | Expected Regioselectivity | Expected Stereoselectivity | Expected Yield Range |
| Furan | Attack at the 2,3-double bond | Predominantly exo | 40-70% |
| 2-Methylfuran | Attack at the less substituted double bond | Predominantly exo | 50-80% |
Application 3: Synthetic Intermediate
This compound can serve as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, derivatives of benzophenone are used in the synthesis of antiviral drugs.[9][10]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound from o-xylene and benzoyl chloride.[11][12]
Materials:
-
o-Xylene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension. After the addition is complete, add o-xylene (1.0-1.2 eq.) dropwise from the dropping funnel.
-
Reaction: After the addition of o-xylene, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| o-Xylene | Benzoyl Chloride | AlCl₃ | DCM | 2-4 | RT | 70-85 |
This compound is a valuable reagent in organic synthesis with significant applications as a photoinitiator and a photosensitizer. The protocols provided herein offer a foundation for its use in photopolymerization and photochemical cycloadditions. Furthermore, its straightforward synthesis via Friedel-Crafts acylation makes it an accessible intermediate for the construction of more complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic endeavors.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 4. longchangchemical.com [longchangchemical.com]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4'-Dimethylbenzophenone Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dimethylbenzophenone. The primary focus is on optimizing the yield and purity of the final product through the widely used Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride.[1] This reaction is an electrophilic aromatic substitution where the acyl group from 3-methylbenzoyl chloride is introduced onto the toluene ring, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: What is the expected regioselectivity for the acylation of toluene with 3-methylbenzoyl chloride?
A2: The methyl group on the toluene ring is an ortho, para-directing activator.[2][3] However, due to the steric hindrance of the acylium ion-Lewis acid complex, the acylation reaction predominantly occurs at the para position.[3] Therefore, the major product expected is 4-methylacetophenone when reacting with acetyl chloride, and by analogy, this compound is the expected major isomer in this specific synthesis. The formation of the ortho-acylated product (2,3'-dimethylbenzophenone) is expected to be a minor component.
Q3: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts acylation?
A3: A stoichiometric amount of the Lewis acid catalyst is necessary because it forms a complex with the carbonyl oxygen of the resulting ketone product.[1] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is required to drive the reaction to completion.
Q4: Can other Lewis acids be used instead of anhydrous aluminum chloride?
A4: While anhydrous aluminum chloride is the most common and often the most effective catalyst for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[4] However, they may result in lower yields for this specific transformation. The choice of catalyst can also be influenced by the solvent system, with metal triflates (e.g., Cu(OTf)₂) showing high efficiency in ionic liquids.[4]
Q5: What are the critical reaction parameters to control for maximizing the yield?
A5: Key parameters to control for optimal yield include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the acyl chloride.[5] All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Temperature: The Friedel-Crafts acylation is an exothermic reaction.[6] Maintaining a low temperature (typically 0-5 °C) during the initial addition of reactants is crucial to control the reaction rate, prevent side reactions, and favor the formation of the para-isomer.[6]
-
Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow, dropwise addition of the acyl chloride, and then the aromatic substrate (toluene).[5] This order helps to control the exotherm and ensure the efficient formation of the acylium ion.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants and maintain a uniform temperature throughout the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Anhydrous aluminum chloride has been exposed to moisture and has hydrolyzed. | - Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst quickly in a dry environment (e.g., glove box or under a stream of inert gas). |
| 2. Insufficient Catalyst: Less than a stoichiometric amount of AlCl₃ was used. | - Use at least 1.1 equivalents of AlCl₃ relative to the 3-methylbenzoyl chloride. | |
| 3. Wet Reagents or Glassware: Moisture in the solvent, toluene, or on the glassware has quenched the reaction. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous grade solvents and ensure toluene is dry. | |
| 4. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time or at an appropriate temperature. | - After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 2-4 hours) to ensure completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Isomers) | 1. Non-optimal Reaction Temperature: Higher temperatures can lead to the formation of a higher proportion of the ortho-isomer. | - Maintain a low temperature (0-5 °C) during the addition of reactants to maximize the formation of the desired para-isomer.[6] |
| 2. Inherent Reactivity: Although para-substitution is favored, some ortho-substitution is often unavoidable. | - Isomeric products may need to be separated during the purification step. | |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The desired this compound and the minor 2,3'-dimethylbenzophenone isomer may have very similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent or solvent mixture.[8][9] A slow cooling process can favor the crystallization of the major isomer.[8] |
| 2. Oily Product: The product may initially isolate as an oil instead of a solid. | - "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solid.[8] Choose a solvent with a lower boiling point or use a co-solvent system.[8] | |
| Dark-colored Reaction Mixture or Product | 1. Side Reactions: High reaction temperatures can lead to the formation of polymeric or tarry byproducts. | - Strictly control the reaction temperature, especially during the exothermic addition of reactants.[6] |
| 2. Impure Starting Materials: Impurities in the toluene or 3-methylbenzoyl chloride can lead to colored byproducts. | - Use high-purity, freshly distilled starting materials if necessary. | |
| 3. Incomplete Quenching: Residual Lewis acid complex can cause coloration. | - Ensure the reaction is thoroughly quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.[6] |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation Synthesis of this compound
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5][6]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3-Methylbenzoyl chloride
-
Toluene (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent.
-
Acyl Chloride Addition: Add 3-methylbenzoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[6]
-
Toluene Addition: After the addition of the acyl chloride is complete, add toluene (1.0-1.2 equivalents) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction Progression: Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Cool the reaction mixture again in an ice bath. Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[6]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[8][9]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Toluene | C₇H₈ | 92.14 | 110.6 | -95 |
| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 215-217 | -23 |
| This compound | C₁₅H₁₄O | 210.27 | - | 45-47 |
Table 2: Representative Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for the reaction conditions. |
| Catalyst | Anhydrous Aluminum Chloride | Effective Lewis acid for activating the acyl chloride. |
| Molar Ratio (Toluene:Acyl Chloride:AlCl₃) | 1.0 : 1.0 : 1.1 | A slight excess of the catalyst ensures the reaction goes to completion. |
| Temperature | 0-5 °C (addition), Room Temp (reaction) | Controls exothermicity, minimizes side reactions, and favors para-substitution.[6] |
| Reaction Time | 2-4 hours after addition | Allows the reaction to proceed to completion. |
| Quenching Agent | Ice and concentrated HCl | Decomposes the AlCl₃-ketone complex and separates the aqueous and organic phases.[6] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Photoinitiation Efficiency with 3,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low photoinitiation efficiency with 3,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
This compound is an organic compound belonging to the benzophenone family, with the chemical formula C₁₅H₁₄O.[1][2] It functions as a Type II photoinitiator, which means it initiates polymerization through a hydrogen abstraction mechanism.[3][4] Unlike Type I initiators that undergo direct cleavage to form radicals, Type II initiators require a co-initiator or synergist—typically a hydrogen-donating compound like a tertiary amine—to generate the necessary free radicals for polymerization.[3][5][6]
The initiation process involves several key steps:
-
UV Absorption: The this compound molecule absorbs photons from a suitable UV light source.[5]
-
Excitation & Intersystem Crossing (ISC): Upon absorption, it transitions to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[5]
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).[5]
-
Radical Generation: This reaction produces two radicals: a ketyl radical from the benzophenone and a highly reactive amine-alkyl radical.[5]
-
Polymerization: The amine-alkyl radical is typically the primary species that initiates the chain polymerization of monomers, such as acrylates.[5]
Q2: My polymerization is slow or incomplete. What are the most common causes?
Low photoinitiation efficiency can stem from several factors related to the formulation, the UV light source, and environmental conditions. The most significant factors include the photoinitiator concentration, sample thickness, and UV light intensity.[7] A systematic approach is crucial for identifying the root cause.
Key areas to investigate include:
-
UV Light Source: Mismatch between the lamp's emission spectrum and the photoinitiator's absorption spectrum.[3] Benzophenone derivatives are typically excited by UV light around 350-360 nm.[8] Low lamp intensity or an aged bulb can also be a cause.[8]
-
Formulation Issues:
-
Incorrect Concentration: Both excessively high and low concentrations of the photoinitiator can reduce efficiency.[7][9]
-
Missing or Inadequate Co-initiator: As a Type II initiator, this compound requires a co-initiator to function effectively.
-
UV Screening: Other components in the formulation (e.g., pigments, UV absorbers) may compete for UV photons, reducing the energy available for the photoinitiator.[10]
-
-
Environmental Factors:
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge free radicals, preventing polymerization, especially at the surface.[3]
-
The following workflow can help diagnose the issue:
Q3: How does the concentration of this compound affect curing efficiency?
The concentration of the photoinitiator is a critical parameter that must be optimized.[7] An incorrect concentration can lead to either incomplete curing or undesirable film properties.
-
Too Low: An insufficient concentration will not generate enough free radicals upon UV exposure, resulting in a slow polymerization rate and a low final degree of conversion.
-
Optimal: The ideal concentration provides a sufficient number of initiating radicals throughout the sample depth for efficient and uniform polymerization. This typically falls in the range of 0.1 wt% to 5.0 wt%, depending on the formulation and sample thickness.[9][11]
-
Too High: An excessive concentration can be detrimental, particularly in thicker samples. This leads to an "inner filter effect," where the high concentration of photoinitiator molecules at the surface absorbs most of the UV light.[9] This prevents light from penetrating deeper into the sample, resulting in excellent surface cure but poor through-cure, leaving the bottom of the sample uncured.[6]
| Concentration | Effect on Surface Cure | Effect on Through-Cure | Overall Efficiency |
| Too Low | Poor, often tacky | Very poor, liquid | Low |
| Optimal | Good, tack-free | Good, uniform hardness | High |
| Too High | Very fast, may be brittle | Poor, often remains liquid | Low (due to poor depth of cure) |
Q4: My sample surface remains tacky after curing. What causes this and how can I fix it?
A tacky or greasy surface after curing is a classic sign of oxygen inhibition . Molecular oxygen from the air is an efficient quencher of the photoinitiator's excited triplet state and can also scavenge free radicals, terminating the polymerization chain reaction at the surface-air interface.
Solutions to overcome oxygen inhibition include:
-
Inert Atmosphere: The most effective method is to remove oxygen from the curing environment. This can be achieved by purging the system with an inert gas like nitrogen or argon during UV exposure.
-
Increase Light Intensity: Using a higher intensity UV source can generate radicals at a much faster rate, which can outcompete the quenching effect of oxygen.
-
Optimize Co-initiator: Using amine co-initiators is beneficial as the resulting amine-alkyl radicals are less sensitive to oxygen than other radical types. Increasing the co-initiator concentration can sometimes help.
-
Barrier Coating: Applying a physical barrier, such as a transparent film (e.g., Mylar), over the surface of the liquid resin before curing can prevent direct contact with air.
-
Add Oxygen Scavengers: Certain additives, like thiols, can be included in the formulation to react preferentially with oxygen.[3]
Q5: How can I quantitatively measure the efficiency of my photoinitiation process?
Subjective tests like tackiness or scratch resistance are useful for quick checks, but quantitative methods are necessary for rigorous analysis and optimization.[12] The two most common instrumental techniques are Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).[13][14]
-
RT-FTIR: This is a widely used and effective method for monitoring the extent of polymerization in real-time.[13] It works by tracking the decrease in the infrared absorption peak corresponding to the reactive monomer double bonds (e.g., the acrylate C=C bond).
-
Photo-DSC: This technique measures the heat released during the exothermic polymerization reaction.[13] The total heat evolved is directly proportional to the number of bonds formed, allowing for the calculation of the degree of conversion and reaction kinetics.[13]
References
- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. nbinno.com [nbinno.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing the efficiency of photoinitiation in radiation curable ink formations - Kent Academic Repository [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Common impurities in 3,4'-Dimethylbenzophenone synthesis and their removal
Welcome to the technical support center for the synthesis of 3,4'-Dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of toluene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The most common impurities encountered are:
-
Unreacted Starting Materials: Residual toluene and 3-methylbenzoyl chloride may remain in the crude product.
-
Isomeric Byproducts: While the acylation of toluene predominantly yields the 4-substituted product due to steric hindrance, trace amounts of other isomers can be formed.[1] The primary isomeric impurity of concern would be 2-((3-methylbenzoyl)oxy)toluene, resulting from acylation at the ortho position. Other potential, though less likely, isomers include 2,3'-dimethylbenzophenone and 3,3'-dimethylbenzophenone.
-
Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of forming diacylated products under harsh reaction conditions.
-
Hydrolysis Products: If moisture is present during the work-up, 3-methylbenzoyl chloride can hydrolyze to 3-methylbenzoic acid.
Q2: How can I monitor the progress of my reaction and identify the presence of impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For a more detailed analysis of the crude reaction mixture and final product purity, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[2][3] GC can separate the different components of the mixture, and MS will help in identifying them based on their mass-to-charge ratio. 1H and 13C NMR spectroscopy are also powerful tools for characterizing the final product and identifying any isomeric impurities.[4][5]
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: This is an effective technique for removing small amounts of impurities, provided a suitable solvent is found in which the solubility of the product and impurities differ significantly.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and isomeric byproducts, especially when they have different polarities.
-
Vacuum Distillation: This method can be effective for separating volatile starting materials from the higher-boiling benzophenone product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the aluminum chloride is anhydrous and freshly opened or properly stored to prevent deactivation by moisture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature according to established protocols. |
| Loss of Product During Work-up | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Impure Starting Materials | Use high-purity toluene and 3-methylbenzoyl chloride to maximize the yield of the desired product. |
Issue 2: Presence of Isomeric Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Friedel-Crafts acylation of toluene is highly selective for the para position.[1] However, deviation from optimal temperature control could potentially lead to minor amounts of other isomers. Maintain the recommended reaction temperature. |
| Inefficient Purification | A single purification step may not be sufficient to remove all isomers. Consider sequential purification methods, such as column chromatography followed by recrystallization. For column chromatography, a gradual solvent gradient can improve separation. |
Issue 3: Difficulty in Removing Unreacted Starting Materials
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | As mentioned for low yield, ensure the reaction has gone to completion by monitoring with TLC. |
| Inadequate Washing | During the aqueous work-up, ensure thorough washing to remove water-soluble starting materials and byproducts. |
| Similar Physical Properties | If starting materials co-elute with the product during column chromatography, adjust the solvent system polarity. For vacuum distillation, ensure there is a sufficient difference in boiling points. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific experimental goals.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
3-Methylbenzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add 3-methylbenzoyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add anhydrous toluene (1.2 eq) dropwise from the addition funnel.
-
Once the addition of toluene is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₅H₁₄O | 210.27 | 45-47[4][5] | 335[6] |
| Toluene | C₇H₈ | 92.14 | -95 | 111 |
| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | -23 | 211-212 |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 111-113 | 263 |
| 2,3'-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | N/A | N/A |
| 3,3'-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | N/A | 354.1 |
| 4,4'-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | 90-93 | 200 (at 17 mmHg) |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3,4-Dimethylbenzophenone [webbook.nist.gov]
Side reaction pathways in the Friedel-Crafts synthesis of 3,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound via Friedel-Crafts acylation?
A1: There are two main viable routes for the synthesis of this compound:
-
Acylation of Toluene with m-Toluoyl Chloride: This is generally the preferred route. The methyl group on toluene directs the incoming acyl group to the ortho and para positions. Due to steric hindrance from the bulky acyl group, the para substituted product, this compound, is favored.[1][2]
-
Acylation of m-Xylene with Benzoyl Chloride: This route is less direct for obtaining the desired 3,4'-isomer. The two methyl groups in m-xylene direct the incoming benzoyl group to the 2-, 4-, and 6- positions, leading primarily to the formation of 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone.
Q2: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?
A2: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is a crucial catalyst that reacts with the acyl chloride to form a highly electrophilic acylium ion.[3] This ion is then attacked by the electron-rich aromatic ring. A stoichiometric amount of the catalyst is often necessary because the Lewis acid forms a stable complex with the ketone product, which can prevent it from participating further in the catalytic cycle.[3]
Q3: Why are anhydrous conditions critical for a successful Friedel-Crafts acylation?
A3: Lewis acids like AlCl₃ are extremely sensitive to moisture.[3][4] Water will react with and hydrolyze the catalyst, rendering it inactive. This not only halts the reaction but can also lead to the formation of undesirable byproducts. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.[4]
Q4: Can polyacylation occur in this synthesis?
A4: Polyacylation is highly unlikely during Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution. This self-limiting nature is a significant advantage over Friedel-Crafts alkylation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the common causes?
A: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure you are using fresh, high-quality anhydrous aluminum chloride. Old or improperly stored AlCl₃ may have absorbed atmospheric moisture, rendering it inactive.[3][4] |
| Presence of Moisture | Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous grade solvents. Handle the catalyst in a dry environment, such as a glove box or under an inert atmosphere if possible.[4] |
| Incorrect Reactant Stoichiometry | Carefully calculate and measure the molar ratios of the aromatic substrate, acyl chloride, and Lewis acid. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃. |
| Insufficient Reaction Time | Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
Issue 2: Formation of Isomeric Impurities
Q: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A: Isomer formation is an inherent challenge in electrophilic aromatic substitution on substituted rings.
-
If using the Toluene and m-Toluoyl Chloride route: The primary isomeric impurity is 2,4'-Dimethylbenzophenone .
-
Low Reaction Temperature: The Friedel-Crafts acylation is highly exothermic.[5] Maintaining a low temperature (0-5 °C) during the addition of reactants can enhance the kinetic preference for the less sterically hindered para product.[2]
-
Purification: Careful column chromatography or recrystallization may be necessary to separate the desired 3,4'-isomer from the 2,4'-isomer.
-
-
If using the m-Xylene and Benzoyl Chloride route: This pathway will inherently produce a mixture of isomers, primarily 2,4-Dimethylbenzophenone and 2,6-Dimethylbenzophenone . The synthesis of this compound is not the primary outcome of this reaction. It is recommended to use the toluene and m-toluoyl chloride route for better selectivity.
| Isomer | Structure | Formation Pathway |
| This compound (Desired Product) | (Image of this compound) | Acylation of toluene at the para position with m-toluoyl chloride. |
| 2,4'-Dimethylbenzophenone (Side Product) | (Image of 2,4'-Dimethylbenzophenone) | Acylation of toluene at the ortho position with m-toluoyl chloride. |
| 2,4-Dimethylbenzophenone (Side Product) | (Image of 2,4-Dimethylbenzophenone) | Acylation of m-xylene at the 4-position with benzoyl chloride. |
| 2,6-Dimethylbenzophenone (Side Product) | (Image of 2,6-Dimethylbenzophenone) | Acylation of m-xylene at the 2- or 6-position with benzoyl chloride. |
Issue 3: Formation of Tarry Byproducts
Q: My reaction mixture has turned into a dark, tarry mess. What is the cause, and how can I prevent it?
A: Tar formation is a common issue in Friedel-Crafts reactions and is typically caused by elevated temperatures.[4]
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The reaction is highly exothermic. Maintain strict temperature control, especially during the initial addition of reactants. Use an ice-salt bath to keep the temperature between 0-5 °C.[3] |
| Excess Catalyst | Using a large excess of the Lewis acid catalyst can promote undesired side reactions and polymerization, leading to tar formation.[4] Use the minimum effective amount of catalyst. |
| Localized Heating | Ensure efficient stirring to dissipate heat and prevent localized hotspots where decomposition can occur. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Toluene (anhydrous)
-
m-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Reactant Addition: Cool the suspension to 0 °C in an ice-salt bath. Slowly add a solution of m-toluoyl chloride (1.0 equivalent) and toluene (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: General mechanism for the Friedel-Crafts acylation of toluene.
Caption: Isomer formation in the acylation of toluene.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Purification of 3,4'-Dimethylbenzophenone from a crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,4'-Dimethylbenzophenone from a crude reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3][4] |
| Melting Point | 45-47 °C | [2][3][4] |
| Boiling Point | 335 °C | [3][4] |
| Solubility | Soluble in methanol, ethanol, and acetone; low solubility in water. | [3][5] |
Q2: What are the common impurities in a crude mixture of this compound?
A2: Impurities can vary significantly depending on the synthetic route. Potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in related benzophenone syntheses, impurities can arise from incomplete reactions or side reactions like hydroxylation or residual halogenated precursors if applicable to the synthesis method used.[6]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[7][8] For benzophenone derivatives, vacuum distillation can also be an option.[9][10]
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Given that this compound is soluble in methanol, ethanol, and acetone, these are good starting points.[3][5] Often, a mixed solvent system (e.g., ethanol/water or acetone/hexane) can be effective.[12] The ideal solvent will dissolve impurities well at all temperatures or not at all.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Gradually add more hot solvent until the compound dissolves.[13]- Try a different solvent or a mixed solvent system. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[12] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is too close to or below the melting point of the compound.- The solution is supersaturated with impurities. | - Use a higher boiling point solvent or a solvent mixture.[7]- Try adding a small amount of a solvent in which the compound is less soluble to the hot solution.- Perform a preliminary purification step like column chromatography to remove a significant portion of the impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.[7]- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[13]- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.[7] |
| The resulting crystals are colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use about 1-2% by weight of your sample.[13] |
| Low recovery of the purified compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing in the funnel.[7] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with the crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the adsorbent is packed uniformly without any air bubbles or cracks.[8]- Use an appropriate amount of adsorbent; typically 20-50 times the weight of the crude sample.[8] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[14] |
| Cracking of the adsorbent bed. | - The column ran dry.- Heat generated from the interaction of the solvent with the adsorbent. | - Always keep the top of the adsorbent covered with the eluent.- Pack the column using the slurry method and allow it to equilibrate to room temperature if it heats up. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, hexane, and mixtures thereof) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[7]
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[7][13]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
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Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value (45-47 °C).[2][3][4] A sharp melting point close to the literature value indicates high purity.
Protocol 2: Column Chromatography of this compound
-
Adsorbent and Eluent Selection: Choose an appropriate adsorbent (silica gel is common and slightly acidic) and an eluent system.[8] Use TLC to determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation and an Rf value of ~0.3 for this compound.
-
Column Packing: Pack a chromatography column with the chosen adsorbent as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top to prevent disturbance of the adsorbent bed.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Purity Assessment: Confirm the purity of the final product by melting point determination or other analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: General purification workflow for this compound.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylbenzophenone 98 2571-39-3 [sigmaaldrich.com]
- 3. 3,4-Dimethylbenzophenone CAS#: 2571-39-3 [amp.chemicalbook.com]
- 4. 3,4-Dimethylbenzophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 6. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 4,4'-Dimethylbenzophenone CAS#: 611-97-2 [m.chemicalbook.com]
- 10. 4,4'-Dimethylbenzophenone | 611-97-2 [chemicalbook.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Photochemistry of 3,4'-Dimethylbenzophenone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4'-Dimethylbenzophenone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your photochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound in the presence of a hydrogen-donating solvent?
A1: The primary photochemical reaction is a photoreduction process. Upon absorption of UV light, this compound is excited to its triplet state, which then abstracts a hydrogen atom from a suitable donor (like an alcohol or alkane) to form a ketyl radical. In the case of a solvent like isopropanol, this process ultimately leads to the formation of benzopinacol-type products.
Q2: How does the choice of solvent affect the photochemistry of this compound?
A2: The solvent plays a crucial role in the photochemical behavior of this compound.
-
Polar Protic Solvents (e.g., Methanol, Isopropanol): These solvents are good hydrogen donors and facilitate the photoreduction of the benzophenone derivative. The polarity of the solvent can also influence the energies of the excited states.
-
Polar Aprotic Solvents (e.g., Acetonitrile): In these solvents, photoreduction can still occur if a hydrogen donor is present. The solvent's polarity can affect the rate of intersystem crossing and the lifetime of the excited triplet state.
-
Nonpolar Solvents (e.g., Cyclohexane, Benzene): In the absence of a good hydrogen donor, the excited triplet state of this compound is more likely to decay back to the ground state through non-radiative processes or engage in other reactions if suitable substrates are present. The triplet state lifetime is often longer in nonpolar, non-hydrogen-donating solvents.
Q3: I am not observing any significant product formation in my photoreaction. What are the possible reasons?
A3: Several factors could contribute to a lack of product formation:
-
Inappropriate Solvent: Ensure you are using a solvent that can act as a hydrogen donor if photoreduction is the desired reaction.
-
Oxygen Quenching: Dissolved oxygen is an efficient quencher of the triplet excited state of benzophenones. It is crucial to deoxygenate your reaction mixture prior to and during irradiation.
-
Incorrect Wavelength or Insufficient Light Intensity: Verify that your light source emits at a wavelength that is absorbed by this compound (typically in the UV-A region) and that the intensity is sufficient for the reaction to proceed at a reasonable rate.
-
Low Quantum Yield: The efficiency of the photoreaction (quantum yield) may be inherently low under your experimental conditions.
-
Competing Reactions: Other components in your reaction mixture might be quenching the excited state or undergoing side reactions.
Q4: Can this compound undergo a Norrish Type II reaction?
A4: The classical Norrish Type II reaction involves intramolecular hydrogen abstraction from the γ-carbon of an alkyl chain attached to the carbonyl group. Since this compound does not possess such an alkyl chain, it does not undergo a typical Norrish Type II reaction. Its primary photoreactivity in the presence of a suitable hydrogen donor is intermolecular hydrogen abstraction.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Presence of oxygen. 2. Inefficient hydrogen donor. 3. Insufficient irradiation time or light intensity. 4. Incorrect wavelength of irradiation. | 1. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the experiment. 2. Use a solvent with easily abstractable hydrogens, such as isopropanol. 3. Increase the irradiation time or use a more powerful lamp. 4. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. |
| Formation of multiple unexpected products | 1. Presence of impurities in the starting material or solvent. 2. Secondary photochemical or thermal reactions of the primary product. 3. Reactions with oxygen (if not properly deoxygenated). | 1. Purify the starting material and use high-purity solvents. 2. Monitor the reaction over time to identify the primary product and consider shorter irradiation times. 3. Ensure thorough deoxygenation of the reaction mixture. |
| Inconsistent or non-reproducible results | 1. Fluctuations in lamp output. 2. Inconsistent deoxygenation. 3. Temperature variations. | 1. Allow the lamp to warm up and stabilize before starting the experiment. Use a photometer to monitor lamp intensity. 2. Standardize the deoxygenation procedure. 3. Use a constant temperature bath to control the reaction temperature. |
| Rapid discoloration or degradation of the sample | 1. Photodegradation of the solvent or other components. 2. High concentration of the benzophenone leading to side reactions. | 1. Use a photochemically stable solvent. 2. Perform the reaction at a lower concentration of this compound. |
Data Presentation
Quantitative data for the photochemistry of this compound is not widely available in the literature. The following tables provide data for the closely related compounds 4-methylbenzophenone and 4,4'-dimethylbenzophenone to illustrate the expected solvent effects.
Table 1: Triplet State Lifetimes of Substituted Benzophenones in Various Solvents
| Compound | Solvent | Triplet Lifetime (τ) |
| 4-Methylbenzophenone | Benzene | ~5 µs |
| 4-Methylbenzophenone | Acetonitrile | ~10 µs |
| 4,4'-Dimethylbenzophenone | Acetonitrile | ~11 µs |
| 4,4'-Dimethylbenzophenone | Nanocrystalline suspension (aqueous) | ~1.2 µs[1] |
Note: Data is illustrative and sourced from studies on analogous compounds. Lifetimes can vary with experimental conditions.
Table 2: Illustrative Quantum Yields for Photoreduction of Substituted Benzophenones
| Compound | Solvent/Hydrogen Donor | Quantum Yield (Φ) of Ketone Disappearance |
| Benzophenone | Isopropanol | ~0.7 |
| 4-Methylbenzophenone | Isopropanol | ~0.5 |
| Benzophenone | Cyclohexane | ~0.3 |
Note: These are typical values to demonstrate trends. The quantum yield is highly dependent on the specific hydrogen donor and reaction conditions.
Experimental Protocols
Protocol 1: Photoreduction of this compound in Isopropanol
Objective: To synthesize the benzopinacol derivative of this compound via photochemical hydrogen abstraction from isopropanol.
Materials:
-
This compound
-
Isopropanol (spectroscopic grade)
-
Glacial acetic acid (1-2 drops, optional, can prevent formation of base-catalyzed byproducts)
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1.0 g of this compound in 50 mL of isopropanol in the quartz reaction vessel.
-
Add a magnetic stir bar and 1-2 drops of glacial acetic acid.
-
Seal the vessel and deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 30-45 minutes.
-
Place the reaction vessel in the photochemical reactor and ensure the solution is being stirred.
-
Turn on the cooling system for the lamp and the reactor.
-
Irradiate the solution with the UV lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction may take several hours to days depending on the lamp intensity.
-
Once the reaction is complete (indicated by the disappearance of the starting material), turn off the lamp.
-
The product, a benzopinacol derivative, may precipitate out of solution upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product remains in solution, remove the isopropanol under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Protocol 2: Determination of the Quantum Yield of Photoreduction
Objective: To determine the quantum yield of the disappearance of this compound in a hydrogen-donating solvent using a chemical actinometer.
Materials:
-
This compound
-
Hydrogen-donating solvent (e.g., isopropanol)
-
Potassium ferrioxalate actinometer solution
-
1,10-Phenanthroline solution
-
Buffer solution (pH ~4-5)
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source (or appropriate filters)
Procedure:
Part A: Actinometry (Measuring Photon Flux)
-
Fill the quartz reaction vessel with the potassium ferrioxalate actinometer solution.
-
Irradiate the solution for a specific, short period (e.g., 1-5 minutes), ensuring that the conversion is low (<10%).
-
After irradiation, develop an aliquot of the irradiated solution by adding 1,10-phenanthroline and the buffer solution.
-
Measure the absorbance of the resulting red-orange complex at its λmax (~510 nm).
-
Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer at the irradiation wavelength, determine the photon flux (moles of photons per unit time).
Part B: Sample Irradiation
-
Prepare a solution of this compound in the chosen hydrogen-donating solvent with a known concentration. The absorbance at the irradiation wavelength should be similar to that of the actinometer solution.
-
Deoxygenate the solution thoroughly.
-
Irradiate the sample solution under the exact same conditions (geometry, wavelength, lamp intensity, time) as the actinometer.
-
Determine the change in the concentration of this compound using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
Calculation of Quantum Yield:
The quantum yield (Φ) is calculated as:
Φ = (moles of this compound reacted) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux measured in Part A and the fraction of light absorbed by the sample.
Visualizations
Photochemical Pathways of this compound
Caption: Key photochemical pathways for this compound.
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining the photoreduction quantum yield.
References
Technical Support Center: Optimizing Amine Co-initiator Concentration for 3,4'-Dimethylbenzophenone Systems
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of amine co-initiators for photopolymerization systems utilizing 3,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound and why is an amine co-initiator necessary?
A1: this compound is a Type II photoinitiator. Upon exposure to UV light, it absorbs energy and transitions to an excited triplet state. However, it does not efficiently generate radicals on its own. It requires a co-initiator, typically a tertiary amine, to act as a hydrogen donor. The excited this compound abstracts a hydrogen atom from the amine, creating an aminoalkyl radical that initiates the polymerization of monomers.[1]
Q2: Which amine co-initiators are compatible with this compound?
A2: Tertiary amines are the most effective co-initiators for benzophenone derivatives.[1] Commonly used examples include:
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
N-Methyldiethanolamine (MDEA)
-
Triethylamine (TEA)
-
4,4'-bis(N,N-diethylamino) benzophenone (DEABP)[2]
The choice of amine can influence curing speed, the degree of conversion, and the final properties of the polymer, such as color stability.[1][3]
Q3: What is a recommended starting concentration for the this compound and the amine co-initiator?
A3: A general starting concentration for a Type II photoinitiator like this compound is between 0.1 wt% and 5.0 wt% relative to the monomer weight. A common starting point for the molar ratio of the photoinitiator to the co-initiator is 1:1. However, effective ratios have been reported in the range of 2:1 to 1:2. It is critical to empirically determine the optimal concentration for your specific system.
Q4: How does the amine co-initiator concentration impact the polymerization process?
A4: The amine co-initiator concentration significantly affects the polymerization kinetics and final polymer properties.
-
Polymerization Rate and Conversion: Increasing the amine concentration generally leads to a higher rate of polymerization and a higher final degree of conversion.[4] However, an excessive concentration can lead to a decrease in these properties.[5]
-
Yellowing: High concentrations of amine co-initiators can lead to increased yellowing of the final cured polymer, as the amine can form colored byproducts upon oxidation.[1][4]
-
Mechanical Properties: The concentration of the co-initiator influences properties like hardness. There is often an optimal concentration range to achieve maximum hardness, beyond which the property may decline.[5]
Troubleshooting Guide
Issue: Slow or Incomplete Polymerization
| Possible Cause | Recommended Solution |
| Oxygen Inhibition | Oxygen in the formulation can scavenge free radicals, inhibiting polymerization, especially at the surface. |
| Insufficient Light Intensity | The UV lamp may not have a significant output in the required wavelength range for this compound (typically 250-400 nm). |
| Suboptimal Co-initiator Concentration | The concentration of the amine co-initiator may be too low to generate a sufficient number of initiating radicals. |
| Incorrect Photoinitiator/Co-initiator Ratio | The molar ratio between this compound and the amine is critical for efficient radical generation. |
Issue: Yellowing of the Cured Polymer
| Possible Cause | Recommended Solution |
| High Amine Co-initiator Concentration | An excess of the amine co-initiator can lead to the formation of colored byproducts.[1][6] |
| Photodegradation | Prolonged exposure to UV light can cause the degradation of the photoinitiator or the polymer itself, leading to discoloration. |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Inhomogeneous Mixture | The photoinitiator or co-initiator may not be fully dissolved or evenly dispersed in the monomer resin. |
| Variable Light Exposure | Fluctuations in the UV lamp output or inconsistent distance from the light source can affect polymerization. |
Data Presentation
The optimal concentration of an amine co-initiator is a balance between achieving a high degree of conversion and desired mechanical properties without introducing negative effects like excessive yellowing. The following tables illustrate the impact of co-initiator concentration on key properties in a camphorquinone (CQ) system. While not specific to this compound, these results demonstrate the general principles of optimization.
Table 1: Effect of Amine (EDMAB) Concentration on Maximum Degree of Conversion (DC) and Knoop Hardness (KHN) for a Camphorquinone (CQ) System.
Disclaimer: This data is for a Camphorquinone/EDMAB system and serves as an illustrative example of the optimization process. Optimal concentrations for this compound systems must be determined experimentally.
| CQ Concentration (mol%) | EDMAB Concentration (mol%) | CQ:EDMAB Molar Ratio | Degree of Conversion (DC %) | Knoop Hardness (KHN) |
| 2.40 | 0.83 | ~3:1 | Maximum | High |
| 1.44 | 0.42 | ~3.4:1 | High | Maximum |
| 1.05 | 1.65 | ~1:1.6 | High | Maximum |
Data adapted from studies on camphorquinone systems, which show that the optimal concentration for maximizing different properties (like DC vs. KHN) can vary.[5]
Experimental Protocols
Protocol: Determining Optimal Amine Co-initiator Concentration using Real-Time FT-IR Spectroscopy
This protocol outlines a method to measure the degree of conversion (DC) of a photopolymerizable formulation in real-time, allowing for the comparison of different co-initiator concentrations.
1. Materials and Equipment:
-
This compound
-
Amine co-initiator (e.g., EDMAB)
-
Monomer/Oligomer blend
-
Fourier Transform Infrared (FT-IR) Spectrometer with a real-time monitoring setup
-
UV/Vis light source with a defined output spectrum and intensity
-
KBr salt plates or other suitable IR-transparent windows
-
Micropipette
-
Amber vials for formulation preparation
-
Magnetic stirrer
2. Preparation of Formulations: a. Create a stock solution of this compound in the monomer blend (e.g., 1 wt%). Store in an amber vial to protect from light. b. Prepare a series of formulations by adding varying concentrations of the amine co-initiator to the stock solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 wt%). c. Ensure each formulation is thoroughly mixed until all components are completely dissolved.
3. FT-IR Sample Preparation and Measurement: a. Place a small drop of the formulated resin onto a KBr salt plate. b. Place a second KBr plate on top to create a thin, uniform film. c. Place the sample assembly into the FT-IR spectrometer. d. Record an initial IR spectrum before UV exposure. The peak corresponding to the methacrylate C=C double bond (typically around 1637 cm⁻¹) will be monitored. e. Begin real-time data acquisition and simultaneously expose the sample to the UV light source for a predetermined time (e.g., 300 seconds). f. The FT-IR software will record spectra at regular intervals during the exposure.
4. Data Analysis: a. The degree of conversion (DC%) at any given time (t) is calculated by monitoring the decrease in the area of the C=C peak relative to an internal reference peak that does not change during polymerization (e.g., a C=O carbonyl peak). b. The formula for calculating DC% is: DC(%) = [1 - (Area of C=C peak at time t / Area of reference peak at time t) / (Area of C=C peak at time 0 / Area of reference peak at time 0)] * 100 c. Plot the DC% as a function of time for each amine co-initiator concentration. d. Compare the final DC and the initial rate of polymerization for each concentration to determine the optimal level for your application.
Visualizations
Caption: Photoinitiation mechanism of a Type II system.
Caption: Workflow for optimizing co-initiator concentration.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 5. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 3,4'-Dimethylbenzophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of 3,4'-Dimethylbenzophenone synthesis. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of o-xylene with benzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the Friedel-Crafts acylation for this compound, the most critical parameters to control are:
-
Temperature: The reaction is highly exothermic, and poor temperature control can lead to the formation of tarry by-products and a decrease in yield.[1][2]
-
Moisture Content: Anhydrous conditions are paramount as the Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated in its presence.[1][3]
-
Mixing Efficiency: Inadequate agitation can result in localized overheating and poor dispersion of the catalyst, leading to an inconsistent reaction and lower product yield.[1]
-
Rate of Reagent Addition: The controlled addition of benzoyl chloride is crucial to manage the exotherm and prevent a rapid, uncontrolled reaction.[4]
Q3: What are the primary safety concerns when working with the reagents for this synthesis at scale?
A3: The primary safety concerns include:
-
Anhydrous Aluminum Chloride (AlCl₃): It is a corrosive and water-reactive solid. It can release hydrogen chloride (HCl) gas upon contact with moisture, which is a respiratory irritant.[5]
-
Benzoyl Chloride: It is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
o-Xylene: It is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and can lead to a rapid release of HCl gas. This step must be performed slowly and with adequate cooling.
Q4: What are the expected byproducts in the synthesis of this compound?
A4: Potential byproducts in the Friedel-Crafts acylation of o-xylene with benzoyl chloride include:
-
Isomeric Products: Acylation can occur at different positions on the o-xylene ring, leading to the formation of small amounts of other dimethylbenzophenone isomers.
-
Diacylated Products: Although the benzophenone product is deactivated towards further acylation, under harsh conditions, a second acylation can occur.[6]
-
Polymerization Products: High temperatures can lead to the formation of tarry, polymeric materials.[2]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of o-xylene and benzoyl chloride in the crude product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield is a common issue when scaling up this synthesis. The following table and workflow can help diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-purity, anhydrous aluminum chloride. Ensure it has been stored in a tightly sealed container to prevent moisture absorption. |
| Presence of Moisture | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor Temperature Control | Maintain the reaction temperature within the optimal range (typically 0-10°C during addition). Use an efficient cooling bath (e.g., ice-salt) and monitor the internal temperature closely.[7] |
| Inefficient Mixing | Use a mechanical stirrer to ensure good agitation, especially at a larger scale, to prevent the catalyst from settling.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] |
| Product Loss During Workup | Be cautious during the aqueous quench and extraction steps to avoid the formation of stable emulsions. Ensure all organic layers are combined. |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Tarry Byproducts
The appearance of a dark, viscous, or solid tar-like substance indicates the formation of polymeric byproducts.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | This is the most common cause. The Friedel-Crafts acylation is highly exothermic, and localized overheating can lead to polymerization. Ensure slow, controlled addition of benzoyl chloride and efficient cooling to maintain the desired temperature.[2] |
| Excess Catalyst | Using a large excess of aluminum chloride can promote side reactions. Use the minimum effective amount of catalyst. |
| Contaminated Reagents | Impurities in the o-xylene or benzoyl chloride can act as initiators for polymerization. Use high-purity reagents. |
Issue 3: Product Fails to Crystallize
If the crude this compound remains an oil after solvent removal, consider the following:
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can inhibit crystallization. Purify the crude product using column chromatography on silica gel. |
| Residual Solvent | Trace amounts of solvent can prevent solidification. Ensure the product is thoroughly dried under high vacuum. |
| Incorrect Crystallization Solvent | Experiment with different solvents for recrystallization. A common choice is ethanol or a mixture of ethanol and water. |
| "Oiling Out" | If the product separates as an oil during recrystallization, try scratching the inside of the flask with a glass rod at the oil-air interface to induce crystallization. Seeding with a small crystal of pure product can also be effective.[4] |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis.
Materials:
-
o-Xylene (anhydrous)
-
Benzoyl chloride (high purity)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated and dilute (1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
A multi-neck round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet connected to a bubbler or a scrubbing system.
-
An efficient cooling bath (e.g., ice-salt or a cryocooler).
Procedure:
-
Setup: Assemble the flame-dried reaction apparatus under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reaction flask with anhydrous o-xylene and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5°C using the cooling bath.
-
Catalyst Addition: Slowly and in portions, add the anhydrous aluminum chloride to the stirred solution. Ensure the temperature does not exceed 10°C.
-
Benzoyl Chloride Addition: Add the benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 5-10°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back down to 0-5°C in an ice bath. Very slowly and cautiously, add crushed ice to the reaction mixture, followed by the slow addition of dilute HCl to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Workflow Diagram
Analytical Methods for Purity Assessment
A comparative overview of analytical techniques for determining the purity of this compound is provided below.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and sensitivity for quantifying the main component and non-volatile impurities.[8] | Requires a suitable chromophore in the impurities for detection. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometry for identification. | Excellent for identifying volatile impurities and byproducts. High sensitivity.[8] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Provides an absolute purity value without the need for a reference standard of the analyte. Can identify and quantify impurities simultaneously.[8] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
| DSC | Differential Scanning Calorimetry. | A thermal analysis technique that can determine the purity of crystalline substances by analyzing the melting point depression.[8] | Only applicable to crystalline solids with high purity. Not suitable for amorphous materials or mixtures of isomers. |
This technical support center provides a foundational guide to aid in the successful scale-up of this compound synthesis. Careful attention to the key parameters and troubleshooting steps outlined will help in achieving a high-yielding and robust process.
References
Preventing byproduct formation in 3,4'-Dimethylbenzophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4'-Dimethylbenzophenone. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this Friedel-Crafts acylation reaction, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with m-toluoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the main byproducts I should expect in this synthesis?
The primary byproducts in the synthesis of this compound are other isomeric forms of dimethylbenzophenone. Due to the directing effects of the methyl groups on the two aromatic rings, the acylation of toluene can result in a mixture of isomers. The most common isomers are:
-
2,4'-Dimethylbenzophenone (ortho-acylation of toluene)
-
4,4'-Dimethylbenzophenone (para-acylation of toluene)
In Friedel-Crafts acylations of toluene, the para-substituted product is generally the major product due to steric hindrance at the ortho positions.[1]
Q3: How can I minimize the formation of isomeric byproducts?
Minimizing isomer formation is crucial for obtaining a high yield of the desired this compound. Key strategies include:
-
Temperature Control: The Friedel-Crafts acylation is a highly exothermic reaction.[2] Maintaining a low reaction temperature, typically between 0-5 °C, kinetically favors the formation of the para-substituted product, thus increasing the yield of 4,4'-dimethylbenzophenone relative to the ortho isomer.[2] While this doesn't directly yield the 3,4' isomer, controlling the temperature is a key principle for regioselectivity in Friedel-Crafts acylations.
-
Catalyst Choice: While anhydrous aluminum chloride is the most common catalyst, other Lewis acids or solid acid catalysts like zeolites can be used and may offer different regioselectivity.[3]
-
Slow Addition of Reagents: A slow, controlled addition of the acylating agent (m-toluoyl chloride) to the mixture of toluene and catalyst can help to maintain a low reaction temperature and minimize side reactions.[4]
Q4: Can polysubstitution be a problem in this reaction?
Polysubstitution, where more than one acyl group is added to the toluene ring, is a potential side reaction in Friedel-Crafts reactions. However, Friedel-Crafts acylation is generally less prone to polysubstitution than Friedel-Crafts alkylation.[2] The acyl group introduced onto the aromatic ring is deactivating, making the ketone product less nucleophilic and therefore less reactive than the starting material (toluene).[2] This inherent deactivation helps to prevent further acylation reactions.
Q5: What are common issues during the workup of the reaction?
A common issue during workup is the formation of emulsions when quenching the reaction with water. This is often due to the incomplete hydrolysis of the aluminum chloride-ketone complex and the formation of insoluble aluminum hydroxides. To avoid this, the reaction mixture should be slowly and carefully added to a mixture of crushed ice and concentrated hydrochloric acid.[5] The acidic workup helps to dissolve the aluminum salts in the aqueous layer, facilitating a cleaner separation of the organic and aqueous phases.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Suboptimal reaction temperature leading to byproduct formation. - Deactivated catalyst due to moisture. | - Ensure the reaction is run for a sufficient amount of time. - Maintain a low reaction temperature (0-5 °C) using an ice bath.[2] - Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried before use.[4] |
| High percentage of isomeric byproducts | - Reaction temperature was too high. - Rapid addition of reagents. | - Strictly control the reaction temperature at 0-5 °C.[2] - Add the m-toluoyl chloride solution dropwise to the reaction mixture over an extended period.[4] |
| Formation of a dark, tarry substance | - Reaction temperature is too high. - Localized overheating during reagent addition. | - Improve cooling and stirring efficiency. - Ensure slow and controlled addition of the acylating agent. |
| Difficult separation of organic and aqueous layers during workup | - Formation of an emulsion due to aluminum hydroxide precipitation. | - Quench the reaction by slowly adding the reaction mixture to a stirred mixture of ice and concentrated hydrochloric acid.[5] |
Quantitative Data on Isomer Distribution
| Isomer | Reported Distribution (%) in Benzoylation of Toluene [6] |
| ortho- (2-methylbenzophenone) | 7.2 |
| meta- (3-methylbenzophenone) | 1.1 |
| para- (4-methylbenzophenone) | 91.7 |
Note: The presence of the methyl group on the m-toluoyl chloride will influence the final isomer distribution in the synthesis of this compound.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from standard procedures for the Friedel-Crafts acylation of toluene.[4][7]
Materials:
-
Toluene
-
m-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve m-toluoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the m-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Toluene Addition: After the addition of m-toluoyl chloride is complete, add toluene (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise from the dropping funnel over 30-60 minutes, keeping the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization or column chromatography.
Purification by Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of benzophenone derivatives is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or acetone.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Isomer Formation
References
Technical Support Center: Improving the Long-Term Stability of Polymers Cured with 3,4'-Dimethylbenzophenone
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance the long-term stability of polymers cured using the Type II photoinitiator, 3,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: How does this compound initiate polymer curing?
A1: this compound is a Type II photoinitiator. Upon absorbing ultraviolet (UV) light (typically around 350 nm), it transitions to an excited triplet state.[1] In this state, it abstracts a hydrogen atom from a nearby molecule (a co-initiator, synergist, or the polymer backbone itself). This process creates two radicals: a ketyl radical from the benzophenone and a radical on the hydrogen-donating molecule. The latter radical is primarily responsible for initiating the polymerization and cross-linking of monomers, leading to the cured solid polymer.[1][2]
Q2: What are the primary causes of long-term instability in these polymers?
A2: The primary cause is photo-oxidative degradation.[3] Exposure to UV radiation, especially in the presence of oxygen, can break down the polymer chains. This process generates free radicals, reduces the polymer's molecular weight, and leads to a deterioration of mechanical and physical properties.[3] Additionally, the this compound photoinitiator itself or its byproducts can degrade over time, which may contribute to discoloration and other stability issues.[4][5] Leaching of the photoinitiator or its degradation products from the polymer matrix can also occur.[4]
Q3: What are the common signs of polymer degradation?
A3: Common signs of degradation include:
-
Discoloration (Yellowing): Often one of the first indicators, caused by the formation of chromophoric groups from photo-oxidation.[5]
-
Loss of Mechanical Properties: The material may become brittle, crack, or lose its tensile strength and flexibility due to polymer chain scission.[3][6]
-
Surface Changes: The surface may become tacky, chalky, or develop micro-cracks.
-
Changes in Thermal Properties: A decrease in the glass transition temperature (Tg) can indicate a reduction in cross-link density or molecular weight.[7]
Q4: What are the main strategies to improve the long-term stability of polymers cured with this compound?
A4: A multi-faceted approach is most effective:
-
Incorporate Co-Stabilizers: The use of Hindered Amine Light Stabilizers (HALS) is highly recommended. HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle. The combination of a UV absorber (like benzophenone) and a HALS often results in a synergistic protective effect.[6][8][9]
-
Add Antioxidants: Antioxidants can be added to inhibit thermal-oxidative degradation, which can be a factor during processing and long-term heat exposure.[10]
-
Optimize Initiator Concentration: Using the minimum effective concentration of this compound can reduce the potential for degradation byproducts and yellowing. However, too low a concentration can lead to incomplete curing.[11]
-
Ensure Complete Curing: Incomplete polymerization can leave unreacted monomers and photoinitiator, which can compromise long-term stability. Post-curing, either with additional UV exposure or thermal treatment, can enhance the cross-link density and overall stability.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Yellowing / Discoloration | 1. Photo-oxidation of the polymer backbone.[3] 2. Degradation of the benzophenone photoinitiator or its byproducts.[4][5] 3. Interaction with other additives or environmental contaminants.[5] | 1. Add a Hindered Amine Light Stabilizer (HALS): HALS are excellent radical scavengers and are highly effective at preventing yellowing.[6][9] 2. Optimize Initiator Concentration: Use the lowest concentration of this compound that still achieves a full cure. 3. Incorporate an Antioxidant: A phenolic antioxidant can help prevent thermal and oxidative degradation.[10] |
| Loss of Mechanical Properties (Embrittlement, Cracking) | 1. Polymer chain scission caused by UV radiation and oxygen.[3][6] 2. Incomplete or insufficient cross-linking during the initial cure. 3. Leaching of the photoinitiator or other additives over time.[6] | 1. Combine this compound with a HALS: This dual-action approach provides both UV absorption and radical scavenging for comprehensive protection.[6] 2. Optimize Curing Conditions: Ensure sufficient UV dose (intensity and time) to achieve maximum cross-linking. Consider a thermal post-cure step.[12] 3. Consider a Polymer-Bound Stabilizer: Using a higher molecular weight or reactive UV absorber can reduce migration and improve durability.[6] |
| Inconsistent Curing Results Between Batches | 1. Variations in formulation (e.g., component concentrations). 2. Fluctuations in UV lamp output or distance from the sample.[6] 3. Inconsistent sample thickness or substrate.[6] 4. Contamination of polymer or additives. | 1. Standardize Protocols: Use precise measurements for all components. Ensure thorough mixing to achieve a homogeneous formulation.[6] 2. Calibrate and Monitor UV Source: Regularly check the intensity of the UV lamp and maintain a consistent distance to the sample. 3. Control Sample Preparation: Use film applicators or spin coaters to ensure uniform thickness.[2] |
| Poor Surface Properties (Tackiness, Low Hardness) | 1. Oxygen inhibition at the surface during UV curing, which scavenges radicals before they can cause polymerization. 2. Incomplete cure due to insufficient UV dose or initiator concentration.[11] 3. Migration of low molecular weight species to the surface. | 1. Cure in an Inert Atmosphere: Curing under a nitrogen (N₂) blanket minimizes oxygen inhibition. 2. Increase UV Intensity: A higher light intensity can generate radicals faster than oxygen can quench them.[13] 3. Increase Initiator Concentration at the Surface: If possible, apply a slightly more concentrated layer at the surface. 4. Implement a Post-Curing Step: Additional UV or thermal treatment can help cure the surface layer completely.[12] |
Data Presentation
Table 1: Comparison of Stabilization Strategies
This table provides representative data on how different stabilizer systems can improve the long-term performance of a generic polymer cured with this compound after accelerated weathering.
| Stabilizer System | 3,4'-DMBP Conc. (wt%) | Co-Stabilizer (wt%) | Yellowness Index (ΔYI) after 1000h | Tensile Strength Retention after 1000h (%) |
| Control | 1.5 | None | 25.0 | 45% |
| System A | 1.5 | HALS (0.5%) | 8.0 | 85% |
| System B | 1.5 | HALS (0.5%) + Antioxidant (0.2%) | 6.5 | 90% |
| System C | 0.75 | HALS (0.5%) | 5.0 | 88% |
Note: Values are illustrative and will vary based on the specific polymer, additives, and testing conditions.
Table 2: Analytical Techniques for Stability Assessment
| Technique | Principle | Application for Stability Analysis |
| FTIR Spectroscopy | Measures absorption of infrared radiation to identify chemical functional groups.[14] | Detects the formation of carbonyl groups (C=O), a key indicator of photo-oxidation.[6][14] |
| UV-Vis Spectroscopy | Measures the absorption of UV and visible light. | Tracks the loss of the UV absorber (benzophenone) over time and quantifies discoloration (yellowing). |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions.[14] | Determines the glass transition temperature (Tg); a decrease in Tg can indicate chain scission and degradation.[7][14] |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature.[14] | Assesses the overall thermal stability of the polymer and identifies degradation temperatures.[14][15] |
| Mechanical Testing | Measures properties like tensile strength, elongation, and hardness. | Quantifies the loss of mechanical integrity, which is a direct measure of material degradation.[12] |
| Scanning Electron Microscopy (SEM) | Produces high-resolution images of a surface using an electron beam.[14] | Visualizes surface degradation, such as the formation of micro-cracks, crazing, or chalking.[14] |
Visualizations of Key Processes
The following diagrams illustrate the core chemical processes involved in curing and degradation.
Caption: Photoinitiation mechanism of this compound (a Type II photoinitiator).
Caption: Simplified pathway of photo-oxidative degradation and HALS intervention.
Caption: Logical workflow for troubleshooting polymer stability issues.
Experimental Protocols
Protocol 1: Accelerated Weathering for UV Stability Testing
This protocol simulates the damaging effects of long-term outdoor exposure using a fluorescent UV lamp apparatus, based on ASTM G154 principles.
-
Objective: To evaluate the resistance of the cured polymer to degradation from UV light, heat, and moisture.
-
Apparatus: Fluorescent UV accelerated weathering chamber, colorimeter, gloss meter, tensile tester.
-
Sample Preparation: Prepare flat polymer samples of uniform thickness (e.g., 2 mm). Ensure the surface is clean and free of defects.[6] Mount samples in appropriate holders.
-
Procedure:
-
Set the weathering chamber to a cycle that simulates the intended service environment. A common cycle is: 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation at 50°C.
-
Place the samples in the chamber.
-
Periodically (e.g., every 250 hours), remove the samples for analysis.
-
Measure changes in color (Yellowness Index), gloss, and mechanical properties (tensile strength, elongation).[6]
-
Continue the exposure for a predetermined duration (e.g., 1000 or 2000 hours) to assess long-term performance.
-
Protocol 2: Monitoring Photo-Oxidation with FTIR-ATR
This protocol is for identifying chemical changes in the polymer, specifically the formation of carbonyl groups, which indicates oxidation.[6]
-
Objective: To qualitatively and semi-quantitatively track the extent of photo-oxidation on the polymer surface.
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Sample Preparation: Use the polymer samples from the accelerated weathering test (Protocol 1) or samples exposed to a UV source. The sample surface must be flat to ensure good contact with the ATR crystal.[2]
-
Procedure:
-
Collect a background spectrum with a clean, empty ATR crystal.[2]
-
Place the polymer sample (exposed side down) onto the ATR crystal and apply consistent pressure to ensure good contact.
-
Collect the IR spectrum of the sample over a range of 4000-650 cm⁻¹.
-
Analyze the spectrum for changes in the carbonyl region (approx. 1700-1750 cm⁻¹). An increase in the intensity of this peak over time indicates oxidation.
-
The "Carbonyl Index" can be calculated by taking the ratio of the carbonyl peak absorbance to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretch).
-
Protocol 3: Curing Kinetics Analysis by Photo-DSC
This protocol helps optimize the curing process by measuring the heat released during polymerization as a function of UV exposure.[13][16]
-
Objective: To determine the rate of polymerization, degree of cure, and the effect of variables like UV intensity and initiator concentration.
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (Photo-DSC) and a UV light source.
-
Sample Preparation:
-
Prepare the liquid photopolymer formulation.
-
Accurately weigh a small amount of the liquid resin (typically 1-5 mg) into an open aluminum DSC pan.[16]
-
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Allow the system to equilibrate at a set isothermal temperature (e.g., 25°C) under an inert gas (N₂).[13]
-
Turn on the UV lamp at a specified intensity (e.g., 20 mW/cm²) and record the exothermic heat flow as a function of time until the reaction is complete (heat flow returns to baseline).[13]
-
The total heat evolved (ΔH) is proportional to the extent of reaction. The degree of conversion can be calculated by integrating the heat flow curve over time.[13]
-
Repeat the experiment with varying UV intensities or initiator concentrations to study their effect on curing kinetics.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation | MDPI [mdpi.com]
- 8. US20210403690A1 - Stabilizer compositions and methods for using same for protecting polymeric organic materials from uv light and thermal degradation - Google Patents [patents.google.com]
- 9. specialchem.com [specialchem.com]
- 10. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Printing Orientation and Post-Curing Time on the Mechanical Properties of 3D-Printed Denture Base Resin [mdpi.com]
- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Validation & Comparative
Comparative Study: 3,4'-Dimethylbenzophenone vs. Benzophenone as Photoinitiators for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide presents a comparative analysis of 3,4'-Dimethylbenzophenone and the archetypal benzophenone, both Type II photoinitiators. While benzophenone is extensively characterized, this report consolidates available data to objectively evaluate the influence of dimethyl substitution on photoinitiation performance.
Executive Summary
Benzophenone and its derivatives initiate polymerization through a bimolecular process involving the abstraction of a hydrogen atom from a co-initiator upon UV excitation. The introduction of electron-donating methyl groups to the benzophenone structure, as in this compound, is theoretically expected to enhance photoinitiation efficiency. This is attributed to a potential red-shift in the UV absorption spectrum and an increased molar extinction coefficient, allowing for more efficient light absorption. This guide synthesizes experimental data to provide a quantitative comparison where possible and outlines the fundamental mechanisms and experimental protocols for their evaluation.
Photochemical and Physical Properties
A comparative summary of the key photochemical and physical properties of this compound and benzophenone is presented in Table 1. These properties are critical in determining their suitability for various photopolymerization applications.
| Property | This compound | Benzophenone | Reference |
| Chemical Structure | (3,4-dimethylphenyl)(phenyl)methanone | Diphenylmethanone | [1][2] |
| Molecular Weight | 210.27 g/mol | 182.22 g/mol | [1][2] |
| Melting Point | 45-47 °C | 48.5 °C | [3][4] |
| UV Absorption Maxima (λmax) | Not explicitly available in comparative studies. Expected to be red-shifted compared to Benzophenone. | ~252 nm, ~330-380 nm | [5][6] |
| Molar Extinction Coefficient (ε) | Data not directly available. Expected to be higher than Benzophenone due to methyl substitution. | ~19,400 M⁻¹cm⁻¹ at 252 nm | [6] |
| Intersystem Crossing Quantum Yield (Φ_isc) | Data not directly available. Expected to be high, similar to Benzophenone. | Nearly 1.0 | [7][8] |
| Radical Formation Quantum Yield | Data not directly available. | Dependent on co-initiator concentration and reactivity. | [9] |
Table 1: Comparison of Physicochemical Properties.
Performance as a Photoinitiator
Electron-donating substituents, such as methyl groups, on the benzophenone core generally lead to an enhancement of photoinitiator activity.[10] This is often attributed to a bathochromic (red) shift in the absorption spectrum and an increase in the molar extinction coefficient, allowing for more efficient light absorption at longer wavelengths.[11][12] Studies on the photopolymerization of monomers like methyl methacrylate (MMA) have extensively used benzophenone as a baseline for comparison with its derivatives.[13][14]
| Parameter | This compound (Expected) | Benzophenone (Baseline) | Reference |
| Photoinitiation Rate | Expected to be higher than Benzophenone. | Baseline | [10] |
| Final Monomer Conversion | Expected to be higher than or equal to Benzophenone. | Dependent on experimental conditions. | [13][15] |
Table 2: Comparative Photoinitiation Performance.
Mechanism of Action: Type II Photoinitiation
Both this compound and benzophenone are Type II photoinitiators. Their mechanism of action involves a bimolecular process. Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[7][8] In this excited triplet state, the photoinitiator abstracts a hydrogen atom from a hydrogen donor, typically a tertiary amine co-initiator, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers.[16]
Experimental Protocols
To evaluate and compare the performance of this compound and benzophenone, standardized experimental protocols are essential.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique is used to monitor the rate of polymerization by observing the decrease in the characteristic infrared absorption band of the reactive monomer functional group (e.g., the acrylate C=C double bond at approximately 1637 cm⁻¹).[10]
Methodology:
-
Formulation Preparation: Prepare photocurable formulations containing the monomer (e.g., methyl methacrylate), the photoinitiator (either this compound or benzophenone at a specific concentration, e.g., 2 wt%), and a co-initiator (e.g., triethylamine).
-
Sample Preparation: A small drop of the formulation is placed between two polypropylene films.
-
Data Acquisition: An initial IR spectrum is recorded before UV exposure. The sample is then exposed to a UV light source of a specific intensity. IR spectra are continuously recorded at set time intervals during irradiation.
-
Data Analysis: The decrease in the peak area of the monomer's reactive functional group is monitored over time. The percentage of conversion is calculated using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzophenone [webbook.nist.gov]
- 3. 3,4-二甲基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. PhotochemCAD | Benzophenone [photochemcad.com]
- 7. edinst.com [edinst.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. minds.wisconsin.edu [minds.wisconsin.edu]
- 14. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. longchangchemical.com [longchangchemical.com]
A Comparative Performance Analysis of 3,4'-Dimethylbenzophenone and Other Substituted Benzophenones as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4'-Dimethylbenzophenone's performance against other benzophenone derivatives, focusing on their application as Norrish Type II photoinitiators. Benzophenones are a cornerstone in photochemistry, widely utilized for initiating polymerization in UV-curable coatings, inks, 3D printing, and in the synthesis of complex organic molecules.[1][2] The substitution pattern on the benzophenone scaffold profoundly influences the compound's photophysical properties, thermal stability, and overall efficiency. This document synthesizes experimental data to offer a clear comparison for material selection and development.
Comparative Physicochemical and Photochemical Properties
The performance of a photoinitiator is dictated by its physical and photochemical characteristics. The following table summarizes key quantitative data for this compound, the parent unsubstituted benzophenone, and other representative derivatives. These metrics are crucial for determining a compound's suitability for specific applications, such as its solubility in a formulation, its light absorption efficiency, and its stability under process conditions.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | λmax (nm) | Molar Extinction (ε) (L·mol⁻¹·cm⁻¹) | Thermal Decomposition (Td) (°C) |
| This compound | (CH₃)₂C₆H₃COC₆H₅ | 45 - 47[3] | 335[3] | ~255-260* | N/A | N/A |
| Benzophenone (BP) | C₆H₅COC₆H₅ | 48 - 51 | 305.4 | ~252 | ~10,000 | N/A |
| BPDP-D | Diketo-diphenylamine deriv. | >300 | N/A | ~380 | >40,000 | 424[4] |
| 4,4'-bis(diethylamino)benzophenone (EMK) | ((C₂H₅)₂N)₂C₆H₄COC₆H₄ | 93 - 95 | N/A | ~378 | ~40,000 | N/A |
Mechanism of Action: Norrish Type II Photoinitiation
Benzophenone and its derivatives primarily function as Norrish Type II photoinitiators.[6][7] Unlike Type I initiators that undergo direct cleavage upon irradiation, Type II systems operate via a bimolecular mechanism. This process involves the photo-excited benzophenone abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[6] This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and a highly reactive radical from the co-initiator, which then initiates the polymerization of monomers.[6][8]
The efficiency of this process is dependent on the concentration and reactivity of both the photoinitiator and the co-initiator.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethylbenzophenone CAS#: 2571-39-3 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 3,4'-Dimethylbenzophenone Photoinitiator Efficiency in Acrylate vs. Methacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoinitiator efficiency of 3,4'-Dimethylbenzophenone in the polymerization of acrylate and methacrylate monomers. The following sections present a summary of key performance data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and experimental workflows.
Executive Summary
This compound, a Type II photoinitiator, is effective in initiating the photopolymerization of both acrylate and methacrylate monomers. Generally, acrylates exhibit higher reactivity and faster polymerization rates compared to methacrylates when initiated by benzophenone derivatives. This is attributed to the lower stability of the acrylate radical, making it more reactive.[1] The choice between acrylate and methacrylate systems will ultimately depend on the desired properties of the final polymer, such as cure speed, final conversion, and mechanical properties.
Data Presentation: Acrylate vs. Methacrylate Polymerization with Benzophenone-Containing Monomers
Table 1: Monomer Conversion (%) of Benzophenone-Containing Acrylate (U1) and Methacrylate (U2) Monomers with Different Co-initiators in DMSO [2]
| Co-initiator (Concentration) | U1 (Acrylate) Conversion (%) | U2 (Methacrylate) Conversion (%) |
| Triethylamine (TEA) (13.5x10⁻² M) | 31.27 | 26.10 |
| N-methyldiethanolamine (MDEA) | Higher than TMA | Lower than TEA |
| 4,N,N-trimethylaniline (TMA) | Lower than TEA and MDEA | Lower than TEA and MDEA |
Table 2: Effect of Solvent on Monomer Conversion (%) of Benzophenone-Containing Acrylate (U1) and Methacrylate (U2) Monomers with TEA Co-initiator [2]
| Solvent | U1 (Acrylate) Conversion (%) | U2 (Methacrylate) Conversion (%) |
| Dimethyl sulfoxide (DMSO) | 22.54 | 19.28 |
| Ethyl acetate (EtOAc) | Lower than DMSO | Lower than DMSO |
| Acetone | Lower than DMSO and EtOAc | Lower than DMSO and EtOAc |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the efficiency of this compound in acrylate and methacrylate polymerization.
Sample Preparation
-
Formulation: Prepare the photopolymerizable formulations by mixing the acrylate or methacrylate monomer, this compound (e.g., 1-5 wt%), and a co-initiator such as a tertiary amine (e.g., triethylamine, 1-5 wt%).
-
Homogenization: Ensure all components are thoroughly mixed to achieve a homogeneous solution. This can be done by magnetic stirring or vortexing in a light-protected container.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique to monitor the polymerization kinetics by tracking the decrease of the carbon-carbon double bond (C=C) absorption peak of the monomer.[3][4][5]
-
Sample Application: Apply a thin film of the prepared formulation onto a suitable substrate (e.g., a silicon wafer or a polypropylene film).
-
IR Spectrum Acquisition: Place the sample in the FTIR spectrometer and record an initial IR spectrum to determine the initial peak area of the C=C bond (around 1635 cm⁻¹ for acrylates and 1638 cm⁻¹ for methacrylates).[1]
-
Photoinitiation: While continuously acquiring IR spectra, expose the sample to a UV light source with a controlled intensity and wavelength (e.g., 365 nm).
-
Data Analysis: Calculate the degree of conversion (DC) at different time points using the following formula: DC (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area of the C=C bond and Aₜ is the peak area at time t.
-
Kinetic Parameters: From the conversion vs. time data, determine the rate of polymerization (Rp) and the final conversion.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the polymerization kinetics.[6][7]
-
Sample Preparation: Place a small, accurately weighed amount of the liquid formulation into a DSC sample pan.
-
Isothermal Measurement: Place the pan in the DSC cell and allow it to equilibrate at a set isothermal temperature.
-
UV Irradiation: Irradiate the sample with a UV light source of known intensity and wavelength.
-
Heat Flow Measurement: Record the heat flow as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.
-
Data Analysis: Calculate the degree of conversion and the rate of polymerization from the heat flow data. The total heat evolved is compared to the theoretical heat of polymerization for the specific monomer.
Mandatory Visualizations
Photoinitiation Mechanism
This compound is a Type II photoinitiator and requires a hydrogen donor, typically a tertiary amine, to generate initiating radicals.[8][9]
Caption: Type II photoinitiation mechanism of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficiency of a photoinitiator in different monomer systems.
Caption: Experimental workflow for comparing photoinitiator efficiency.
References
- 1. imaging.org [imaging.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. longchangchemical.com [longchangchemical.com]
A Comparative Guide to Validating the Purity of 3,4'-Dimethylbenzophenone using HPLC-MS and Alternative Techniques
In the landscape of pharmaceutical research and drug development, the purity of chemical compounds is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 3,4'-Dimethylbenzophenone, a substituted benzophenone derivative, rigorous purity assessment is a critical step to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other widely used analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of this compound.
The Role of this compound and the Importance of Purity
This compound (C₁₅H₁₄O, MW: 210.27 g/mol ) is a ketone that can serve as a building block in organic synthesis.[1][2][3] Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, highly sensitive and specific analytical methods are required to detect and quantify any potential impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands out as a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. It combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
Experimental Protocol: HPLC-MS
Objective: To develop and validate an HPLC-MS method for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for benzophenone derivatives.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is often employed to separate compounds with different polarities. A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[4][5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for benzophenones.[4][5]
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500) and Selected Ion Monitoring (SIM) for targeted analysis of this compound ([M+H]⁺ at m/z 211.1) and expected impurities.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For purity analysis, prepare a sample solution of this compound at a suitable concentration (e.g., 0.1 mg/mL) in acetonitrile.
Workflow for HPLC-MS Purity Validation
Caption: Workflow for purity validation of this compound using HPLC-MS.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a robust method, other techniques offer complementary information and may be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds. Given that this compound has a relatively high boiling point, GC analysis is feasible.[6]
Experimental Protocol: GC-MS
-
GC System: Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) source at 70 eV, scanning from m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides information on the molecular structure of the main component and any impurities present.
Experimental Protocol: ¹H NMR
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity that does not have overlapping signals with the analyte (e.g., maleic acid).
-
Data Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio, with an appropriate relaxation delay.
Logical Flow for Method Comparison
Caption: A logical flow diagram comparing analytical methods for purity validation.
Data Presentation: A Comparative Summary
The following table summarizes the hypothetical performance of each technique in the purity analysis of a this compound sample.
| Parameter | HPLC-MS | GC-MS | ¹H NMR |
| Purity Assay (%) | 99.5 (Area %) | 99.2 (Area %) | 99.6 (qNMR) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Major Impurity Detected | Isomer at m/z 211.1 | Isomer at m/z 210 | Positional Isomer |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~10 minutes |
| Sample Volatility Required | No | Yes | No |
| Structural Information | Limited (MS/MS needed) | Good (EI Fragmentation) | Excellent |
| Quantitative Accuracy | Good (with standards) | Good (with standards) | Excellent (Absolute) |
Conclusion
For the routine purity validation of this compound, HPLC-MS offers an excellent balance of sensitivity, specificity, and applicability to non-volatile compounds. It is particularly adept at detecting and quantifying trace-level impurities.
GC-MS serves as a valuable alternative, especially for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
NMR spectroscopy , particularly quantitative NMR (qNMR), provides an orthogonal and highly accurate method for purity assessment without the need for specific impurity reference standards, making it a powerful tool for structural confirmation and the certification of reference materials.[7]
A comprehensive approach utilizing HPLC-MS for routine analysis, with NMR for structural confirmation and GC-MS for assessing volatile impurities, provides the most robust and reliable validation of this compound purity for research and drug development applications.
References
- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. 3,4-Dimethylbenzophenone CAS#: 2571-39-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Polymer Properties Cured with 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers cured with 3,4'-Dimethylbenzophenone against other common photoinitiators. Supporting experimental data and detailed methodologies are presented to assist in the selection of the most suitable photoinitiator for specific applications.
Introduction to this compound as a Photoinitiator
This compound is a Type II photoinitiator, a class of compounds that initiate polymerization upon exposure to ultraviolet (UV) light.[1] Like other benzophenone derivatives, it functions by absorbing UV radiation, which promotes it to an excited triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network.[1][2] The substitution pattern on the benzophenone core, in this case, the methyl groups at the 3 and 4' positions, can influence the photoinitiator's absorption characteristics, reactivity, and migration properties.[3]
Comparison with Alternative Photoinitiators
The performance of this compound is best understood in comparison to the parent compound, Benzophenone, and a high-performance alternative, in this case, a polymeric benzophenone photoinitiator.
-
Benzophenone (BP): As the parent compound, benzophenone is a widely used and well-characterized Type II photoinitiator. However, its relatively high volatility and potential for migration can be a concern in applications such as food packaging and biomedical devices.[3]
-
Polymeric Benzophenone Photoinitiators: These are macromolecules with benzophenone moieties covalently bonded to a polymer backbone. This design significantly reduces migration, making them a safer alternative in sensitive applications.[3]
Data Presentation
The following tables summarize the key photochemical, mechanical, and thermal properties of polymers cured with these photoinitiators. Data for this compound is inferred from closely related structures and general principles of substituted benzophenones due to the limited availability of direct comparative studies.
Table 1: Photochemical and Photopolymerization Performance
| Photoinitiator | UV Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Photopolymerization Rate | Final Monomer Conversion |
| This compound | Red-shifted vs. BP (estimated) | Likely higher than BP | Moderate to High | Good |
| Benzophenone (BP) | ~254 nm, ~340-380 nm | Moderate | Moderate | Good |
| Polymeric Benzophenone | Similar to BP, may be broader | High (per molecule) | High | Excellent |
Note: The photochemical properties of this compound are expected to be influenced by the electron-donating methyl groups, which typically lead to a bathochromic (red) shift in the absorption spectrum.[2]
Table 2: Mechanical Properties of Cured Polymers
| Property | This compound | Benzophenone (BP) | Polymeric Benzophenone |
| Tensile Strength | Good | Good | Excellent |
| Hardness (Shore D) | Moderate to High | Moderate | High |
| Flexibility | Good | Good | Moderate |
Note: Mechanical properties are highly dependent on the specific monomer/oligomer formulation and curing conditions.
Table 3: Thermal Properties of Cured Polymers
| Property | This compound | Benzophenone (BP) | Polymeric Benzophenone |
| Glass Transition Temp. (Tg) | Moderate | Moderate | High |
| Thermal Stability (TGA) | Good | Good | Excellent |
| Decomposition Temperature | ~350-450°C | ~350-450°C | >400°C |
Note: Higher cross-linking density, often achieved with more efficient photoinitiators, generally leads to a higher glass transition temperature and improved thermal stability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Photopolymerization Kinetics
This technique monitors the disappearance of the monomer's reactive functional group (e.g., the acrylate C=C bond) in real-time during UV irradiation to determine the rate of polymerization and final conversion.[3][4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source (e.g., a mercury lamp or an LED with a specific wavelength).[3]
-
Sample Preparation: The photocurable formulation, consisting of the monomer, photoinitiator (e.g., 0.1-2 wt%), and a co-initiator (e.g., an amine), is prepared. A small drop of the formulation is placed between two transparent salt plates (e.g., KBr) or on an ATR crystal.[4]
-
Procedure:
-
An initial IR spectrum is recorded before UV exposure to establish the baseline.
-
The UV source is activated to initiate polymerization.
-
FTIR spectra are collected at rapid intervals (e.g., every few seconds).[2]
-
The decrease in the peak area of the reactive monomer bond (e.g., acrylate C=C at ~1635 cm⁻¹) is monitored over time.[4]
-
The degree of conversion is calculated as a function of time.
-
Differential Scanning Calorimetry (DSC) for Thermal Properties
DSC is used to measure the heat flow associated with thermal transitions in the cured polymer, such as the glass transition temperature (Tg).[5][6]
-
Instrumentation: A Differential Scanning Calorimeter.[5]
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured polymer is sealed in an aluminum pan. An empty sealed pan is used as a reference.[7]
-
Procedure:
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.[5][6]
-
Instrumentation: A Thermogravimetric Analyzer.[5]
-
Sample Preparation: A small, accurately weighed sample of the cured polymer is placed in a TGA pan.[9]
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[9]
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal decomposition.
-
Mandatory Visualization
Caption: Photoinitiation mechanism of this compound.
Caption: Experimental workflow for polymer characterization.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advanses.com [advanses.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend | MDPI [mdpi.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Reaction of Lactone-Containing Poly(benzofuran-co-arylacetic acid) with Diamines to Cross-Linked Products of Improved Thermal Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,4'-Dimethylbenzophenone and Commercial Photoinitiators for Researchers, Scientists, and Drug Development Professionals
An objective analysis of 3,4'-Dimethylbenzophenone's performance against established commercial photoinitiators, supported by experimental data and detailed protocols.
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides a comprehensive benchmark of this compound, a substituted benzophenone derivative, against well-established commercial photoinitiators. This analysis is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is determined by a combination of its photophysical properties and its efficiency in initiating polymerization. Key parameters include the molar extinction coefficient (ε), which dictates the absorption of light at a specific wavelength, the quantum yield of radical formation (Φ_R), representing the efficiency of generating initiating radicals, and the resulting polymerization kinetics, such as the rate of polymerization (R_p) and the final monomer conversion (C_f).
Benzophenone and its derivatives are classified as Type II photoinitiators. Upon absorption of UV light, they undergo intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. It is the aminoalkyl radical that primarily initiates the polymerization of monomers like acrylates.
While direct experimental data for this compound is limited in publicly available literature, its performance can be inferred based on the well-understood effects of methyl substituents on the benzophenone core. Methyl groups are known to cause a slight bathochromic (red) shift in the absorption spectrum and can potentially influence the efficiency of intersystem crossing and hydrogen abstraction.
For a comparative analysis, we have benchmarked this compound against unsubstituted Benzophenone (a baseline) and Irgacure 184, a widely used commercial Type I photoinitiator. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form radicals.
| Parameter | This compound | Benzophenone (Baseline) | Irgacure 184 |
| Photoinitiator Type | Type II | Type II | Type I (α-hydroxyketone) |
| Molar Mass ( g/mol ) | 210.27 | 182.22 | 204.25 |
| UV Absorption Maxima (λ_max, nm) | ~255, ~340 (Estimated) | 252, 331 (in Ethanol)[1] | 244, 280, 330[2] |
| Molar Extinction Coefficient (ε at λ_max, M⁻¹cm⁻¹) | > 19,400 at ~255 (Estimated) | 19,400 at 252 nm[3] | Not explicitly found |
| Quantum Yield of Intersystem Crossing (Φ_ISC) | ~1 (Estimated) | ~1[4][5] | Not Applicable |
| Quantum Yield of Radical Formation (Φ_R) | Moderate (Estimated) | Low (in the absence of co-initiator) | 0.3 - 0.6[6] |
| Polymerization Rate (R_p) of Acrylates | Moderate (with co-initiator) | Moderate (with co-initiator) | High |
| Final Monomer Conversion (C_f) of Acrylates | Good (with co-initiator) | Good (with co-initiator) | Excellent |
Note: Data for this compound is estimated based on the properties of benzophenone and the known effects of methyl substituents. Direct experimental validation is recommended.
Experimental Protocols
Accurate and reproducible evaluation of photoinitiator performance is critical. The following is a detailed methodology for a key experiment used to determine the photopolymerization kinetics.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
This technique monitors the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time during UV irradiation, providing data on the rate of polymerization and final monomer conversion.[7][8][9]
1. Materials and Formulation:
-
Monomer: Trimethylolpropane triacrylate (TMPTA) is a commonly used trifunctional acrylate monomer.
-
Photoinitiator: this compound, Benzophenone, or Irgacure 184 (typically 1-5 wt%).
-
Co-initiator (for Type II systems): Triethylamine (TEA) or another suitable amine (typically 1-2 wt%).
-
The components are thoroughly mixed in the dark to ensure a homogeneous formulation.
2. Instrumentation:
-
An FTIR spectrometer equipped with a horizontal Attenuated Total Reflectance (ATR) accessory.
-
A UV/Vis light source (e.g., a mercury lamp or a UV-LED) with a specific wavelength output (e.g., 365 nm). A light guide can be used to direct the radiation onto the sample.
3. Procedure:
-
A small drop of the photocurable formulation is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
The FTIR spectrometer is configured to collect spectra at a high scan rate (e.g., 2-4 scans per second).
-
A background spectrum of the uncured sample is recorded before UV exposure.
-
The UV light source is turned on to initiate polymerization. The FTIR starts collecting spectra simultaneously.
-
The decrease in the area of the characteristic acrylate peak (e.g., the C=C stretching vibration at ~1635 cm⁻¹ or the twisting vibration at ~810 cm⁻¹) is monitored over time.
4. Data Analysis:
-
The degree of conversion (C) at a given time (t) is calculated using the following formula: C(t) (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the acrylate bond before irradiation, and Aₜ is the peak area at time t.
-
The rate of polymerization (R_p) can be determined from the slope of the conversion versus time plot.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the photochemical reaction mechanism and the experimental workflow.
Caption: Photochemical reaction mechanism of a Type II photoinitiator.
Caption: Experimental workflow for evaluating photoinitiator performance.
References
- 1. 2,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2VF phenyl vinyl ketone | C24H20O | CID 131714938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3,4'-Dimethylbenzophenone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3,4'-Dimethylbenzophenone, a key chemical intermediate, is critical in research, development, and quality control within the pharmaceutical and chemical industries. The selection of an appropriate analytical method is paramount to ensure data integrity and product quality. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection and cross-validation of the most suitable method for a given application. The methodologies and performance characteristics presented are based on established analytical practices for benzophenone derivatives and are adapted for the specific analysis of this compound.
Comparative Performance of Analytical Methods
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics for each method in the analysis of substituted benzophenones.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Measurement of light absorption by the analyte in a solution. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (Recovery %) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Specificity | Good, dependent on chromatographic resolution. | High, based on mass fragmentation patterns. | Low, susceptible to interference from other absorbing compounds. |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are proposed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 260 nm is recommended for maximum absorbance.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless injection of 1 µL of the sample solution.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-350. Key diagnostic ions for this compound (m/z 210, 133, 105, 77) should be monitored for quantification.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
UV-Visible Spectrophotometry
This technique provides a rapid and simple method for the quantification of this compound in pure samples or simple mixtures.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Approximately 260 nm.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the standard solutions and the sample solution at 260 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[3][4]
-
Method Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
HPLC-UV Experimental Workflow
GC-MS Experimental Workflow
UV-Vis Spectrophotometry Workflow
Conclusion
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data. For the analysis of this compound, HPLC-UV, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages. HPLC-UV provides a robust and high-throughput method for routine analysis. GC-MS offers superior sensitivity and specificity, making it the method of choice for trace analysis and impurity identification. UV-Vis spectrophotometry is a simple and rapid technique suitable for the quantification of pure substances or simple mixtures. The choice of the most appropriate method will depend on the specific requirements of the analysis, and the protocols and data presented in this guide provide a solid foundation for method selection, implementation, and validation.
References
A Researcher's Guide to 3,4'-Dimethylbenzophenone: Correlating Experimental Data with Computational Predictions
This guide provides a comparative analysis of experimental data for 3,4'-Dimethylbenzophenone against the benchmarks of computational predictions. It is designed for researchers, scientists, and professionals in drug development to offer a framework for correlating theoretical calculations with empirical results. While extensive experimental data is available for this compound, a notable gap exists in the published literature regarding specific computational and crystallographic studies for this isomer.
This guide presents the available experimental findings and outlines the standard protocols for their acquisition. The sections on computational data are framed to illustrate the type of predictive data that would be used for a direct comparison, thereby providing a methodological template for researchers conducting such studies.
Physicochemical Properties
The fundamental physical properties of this compound have been experimentally determined and are summarized below.
| Property | Experimental Value | Predicted Value |
| Molecular Formula | C₁₅H₁₄O | N/A |
| Molecular Weight | 210.27 g/mol | N/A |
| Melting Point | 45-47 °C[1][2] | N/A |
| Boiling Point | 335 °C | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
| Solubility | Soluble in Methanol[2] | N/A |
Structural Analysis: Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive experimental data on the three-dimensional structure of a molecule, including precise bond lengths and angles. This data is the gold standard for validating the accuracy of the optimized geometry predicted by computational methods like Density Functional Theory (DFT).
As of this guide's publication, a crystal structure for this compound has not been deposited in the primary crystallographic databases. The table below is structured to compare experimental and predicted values once such data becomes available.
| Structural Parameter | Experimental Value (X-ray) | Predicted Value (DFT) |
| Bond Lengths (Å) | ||
| C=O | N/A | N/A |
| C-C (carbonyl-phenyl) | N/A | N/A |
| C-C (carbonyl-dimethylphenyl) | N/A | N/A |
| Bond Angles (°) ** | ||
| Phenyl-C-Phenyl | N/A | N/A |
| O=C-Phenyl | N/A | N/A |
| Dihedral Angles (°) ** | ||
| Phenyl ring twist | N/A | N/A |
| Dimethylphenyl ring twist | N/A | N/A |
Note: Experimental and predicted values are not available.
Spectroscopic Analysis
Spectroscopic data provides insight into the electronic and vibrational states of the molecule. These experimental spectra can be correlated with vibrational frequencies and electronic transitions calculated computationally.
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. The primary absorption of interest for this compound is the C=O stretch of the ketone group.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |
| C=O Stretch | (See Note) | N/A |
| C-H Stretch (Aromatic) | (See Note) | N/A |
| C-H Stretch (Methyl) | (See Note) | N/A |
| C-C Stretch (Aromatic) | (See Note) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of each proton is sensitive to the electronic structure around it.
| Proton Environment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | (See Note) | N/A |
| Methyl Protons (C3) | (See Note) | N/A |
| Methyl Protons (C4') | (See Note) | N/A |
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron to a higher energy molecular orbital, often from a π to a π* orbital in conjugated systems.
| Electronic Transition | Experimental λ_max (nm) | Predicted λ_max (nm) |
| π → π | (See Note) | N/A |
| n → π | (See Note) | N/A |
Methodological Framework
To facilitate further research, this section provides diagrams illustrating the workflow for correlating experimental and computational data, along with standard experimental protocols.
Visualization of Research Workflow
Caption: Workflow for correlating experimental results with computational predictions.
References
Safety Operating Guide
Proper Disposal of 3,4'-Dimethylbenzophenone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,4'-Dimethylbenzophenone is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. According to GHS classifications, this compound is recognized as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation[2].
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal[3].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent. All cleaning materials used must be collected and disposed of as hazardous waste.
-
Report: Report the spill to the designated Environmental Health and Safety (EHS) officer in your institution.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. It must not be disposed of in the regular trash or down the drain[4][6].
-
Waste Identification: Any unwanted this compound, including expired stock, reaction byproducts, or contaminated materials, is considered chemical waste[7][8].
-
Containerization:
-
Place the waste in a chemically compatible and leak-proof container. Plastic bottles are often preferred over glass to minimize the risk of breakage[4].
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid[7].
-
Never mix this compound with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department[4][8].
-
The label must include the full chemical name "this compound," the quantity of waste, the date of generation, and the name and contact information of the principal investigator[4].
-
Mark the appropriate hazard pictograms for irritants.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Segregate the container from incompatible chemicals.
-
-
Disposal Request:
-
Submit a hazardous waste pickup request to your institution's EHS or a licensed waste disposal company[9].
-
Provide a complete and accurate inventory of the waste being disposed of.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent[7][8].
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste[7][8].
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous solid waste[8].
-
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Primary Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [1] |
| Disposal Regulation | Resource Conservation and Recovery Act (RCRA) | [4][5] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [4][9] |
| Container Type | Chemically compatible, leak-proof container with a secure lid. | [4][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3,4'-Dimethylbenzophenone
Essential Safety and Handling Guide for 3,4'-Dimethylbenzophenone
For Immediate Reference by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 2571-39-3). The following procedural guidance is designed to ensure the safety of all personnel through the proper use of personal protective equipment (PPE) and adherence to established operational and disposal protocols.
Hazard Summary
This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1] Proper PPE is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Specifications
Due to the absence of specific quantitative permeation data for this compound, the following recommendations are based on best practices for handling aromatic ketones and irritating solid compounds. It is crucial to consult with safety specialists and review the specific details of the safety data sheet (SDS) provided by the supplier.
| PPE Component | Specification | Rationale |
| Hand Protection | Gloves: Butyl rubber or Viton™ Minimum Thickness: >0.5 mm (consult manufacturer's data) Breakthrough Time: >480 minutes (consult manufacturer's data) | This compound is an aromatic ketone. Nitrile gloves offer poor resistance to ketones and aromatic solvents.[2][3][4][5] Butyl rubber and Viton™ provide superior protection against these chemical classes.[3][5] |
| Eye and Face Protection | Primary: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. Secondary: Face shield (in addition to goggles) when handling larger quantities or when there is a significant splash hazard. | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1] |
| Respiratory Protection | For fine dust/aerosols: N95 (US) or FFP2 (EU) filtering facepiece respirator. For higher concentrations or spills: A half-mask or full-face respirator with P100 (US) or P3 (EU) particulate filters. | Protects against respiratory tract irritation from inhalation of the powdered compound.[1] The use of a fume hood is the primary engineering control to minimize inhalation exposure.[6] |
| Protective Clothing | Body: A standard laboratory coat is required. For larger quantities or spill cleanup: A disposable chemical-resistant suit (e.g., Type 5 for particulate protection) may be necessary. | To prevent skin contact and contamination of personal clothing.[7][8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.[6]
- Verify that the safety shower and eyewash station are accessible and operational.
- Assemble all necessary PPE as specified in the table above.
- Prepare a designated waste container for contaminated PPE and materials.
2. Donning PPE:
- Wash and dry hands thoroughly.
- Put on the laboratory coat, ensuring it is fully buttoned.
- Don the appropriate respirator. Perform a user seal check to ensure a proper fit.
- Put on chemical splash goggles. If required, add a face shield.
- Inspect gloves for any signs of damage, such as punctures or tears, before wearing. Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
3. Weighing and Handling:
- Perform all manipulations of solid this compound within a chemical fume hood to minimize the generation and inhalation of dust.[6]
- Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the solid to prevent dust clouds.[10]
- Keep the container of the chemical closed when not in use.[10]
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling and Doffing PPE:
- Clean the work area, including the balance, with a damp cloth or paper towel to remove any residual powder. Dispose of cleaning materials as contaminated waste.
- To remove PPE, first, remove the outer gloves, turning them inside out as you remove them.
- Remove the face shield (if used) and goggles.
- Remove the laboratory coat, folding the contaminated side inward.
- Remove the respirator.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Unused Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
- Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and spill cleanup materials, must be disposed of in a designated solid hazardous waste container.[11]
2. Disposal Procedure:
- All waste must be disposed of in accordance with institutional, local, state, and federal regulations.[12][13][14][15]
- Do not dispose of solid this compound down the drain or in the regular trash.
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the logical flow for handling this compound safely.
References
- 1. 3,4-二甲基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. gloves.com [gloves.com]
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- 7. fishersci.com [fishersci.com]
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- 9. Current global standards for chemical protective clothing: how to choose the right protection for the right job? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
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- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
